molecular formula C3H6N2OS B148832 N-Acetylthiourea CAS No. 591-08-2

N-Acetylthiourea

Cat. No.: B148832
CAS No.: 591-08-2
M. Wt: 118.16 g/mol
InChI Key: IPCRBOOJBPETMF-UHFFFAOYSA-N
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Description

1-acetyl-2-thiourea is a white crystalline solid. Noncombustible, but decomposes with heating.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-carbamothioylacetamide
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InChI

InChI=1S/C3H6N2OS/c1-2(6)5-3(4)7/h1H3,(H3,4,5,6,7)
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InChI Key

IPCRBOOJBPETMF-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NC(=S)N
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Molecular Formula

C3H6N2OS
Record name 1-ACETYL-2-THIOUREA
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DSSTOX Substance ID

DTXSID4060446
Record name 1-Acetyl-2-thiourea
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Molecular Weight

118.16 g/mol
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Physical Description

1-acetyl-2-thiourea is a white crystalline solid. Noncombustible, but decomposes with heating., White solid; [CAMEO] White crystalline solid; [Alfa Aesar MSDS]
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Solubility

SOL IN DILUTE SODIUM HYDROXIDE, HOT WATER; SLIGHTLY SOL IN WATER, ETHER, Slightly soluble in water and ethyl ether; soluble in ethanol.
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Vapor Pressure

0.000372 [mmHg]
Record name 1-Acetyl-2-thiourea
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Color/Form

PRISMS FROM WATER; RHOMBIC CRYSTALS FROM ALCOHOL

CAS No.

591-08-2
Record name 1-ACETYL-2-THIOUREA
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Melting Point

329 to 336 °F (NTP, 1992), 165 °C
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Foundational & Exploratory

N-Acetylthiourea: A Comprehensive Technical Guide to its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetylthiourea, a versatile building block in medicinal chemistry and drug development. The document details its synthesis, physicochemical properties, and potential applications, with a focus on experimental protocols and data presentation for easy reference by researchers and scientists.

Introduction

This compound and its derivatives are a prominent class of compounds in the field of drug discovery, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The this compound scaffold serves as a versatile synthon for creating diverse chemical libraries for screening.[1] Its biological activity is often attributed to the ability of the acylthiourea moiety to coordinate with metal ions in the active sites of metalloenzymes.[1] This guide outlines a straightforward and efficient synthesis method, provides key physicochemical and spectroscopic data, and discusses its relevance in therapeutic development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step, one-pot reaction.[1] This process involves the initial formation of a reactive acetyl isothiocyanate intermediate, which subsequently undergoes a nucleophilic attack by an amine.[1][2]

Experimental Protocol

Materials and Equipment:

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)[2]

  • Acetyl chloride (CH₃COCl)[2]

  • Anhydrous acetone[1]

  • Concentrated ammonium hydroxide (NH₄OH)[1]

  • 500 mL three-necked round-bottom flask[1]

  • Mechanical stirrer[1]

  • Reflux condenser[1]

  • Dropping funnel[1]

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

Step 1: Formation of Acetyl Isothiocyanate [1]

  • In a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add ammonium thiocyanate (1.0 equivalent) to anhydrous acetone.

  • Stir the suspension to ensure it is well-mixed.

  • From the dropping funnel, add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension over 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour to ensure the complete formation of acetyl isothiocyanate.

Step 2: Synthesis of this compound [1]

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated ammonium hydroxide (2.0 equivalents) to the reaction mixture with continuous stirring, controlling the addition to manage any heat evolution.

  • Continue stirring the reaction mixture at room temperature for an additional 2 hours.

  • To remove excess ammonia, heat the solution on a water bath for approximately 30 minutes.

  • Pour the resulting solution into a beaker containing an ice-water mixture to precipitate the crude this compound.

  • Collect the white crystalline solid by vacuum filtration using a Büchner funnel and wash the solid with three portions of ice-cold water.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, the crude product can be recrystallized from hot water or ethanol.

Expected Yield: 74-81%[1]

Experimental Workflow

G cluster_0 Step 1: Acetyl Isothiocyanate Formation cluster_1 Step 2: this compound Synthesis A Mix Ammonium Thiocyanate and Acetyl Chloride in Anhydrous Acetone B Reflux for 1 hour A->B C Cool to Room Temperature B->C In-situ Intermediate D Add Concentrated Ammonium Hydroxide C->D E Stir for 2 hours D->E F Precipitate in Ice Water E->F G Filter and Dry F->G H This compound (Product) G->H

Workflow for the two-step synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₃H₆N₂OS[3][4]
Molecular Weight 118.16 g/mol [3][4]
Appearance White crystalline powder[3]
Melting Point 165-169 °C[3][4]
Solubility Slightly soluble in cold water, soluble in hot water[3][4]
pKa 11.24 ± 0.70 (Predicted)[3]
Density 1.275 g/cm³[3]
LogP -0.1[5]
Storage Temperature Store below +30°C[3][4]

Spectroscopic Data

Characterization of the synthesized this compound is crucial for confirming its identity and purity. Key spectroscopic data are summarized below.

TechniqueKey Data
¹H NMR Spectral data is available in various databases.[1][6][7]
¹³C NMR Spectral data is available in various databases.[1][6][7]
FTIR (cm⁻¹) Characteristic peaks for N-H, C=O, and C=S stretching are observed.[1]
Mass Spec Exact Mass: 118.02008399[3][5]

Applications in Drug Development

This compound and its derivatives are of significant interest to drug development professionals due to their wide array of biological activities.[1] The core structure can be readily modified, allowing for the generation of large libraries of compounds for screening.[1] A key mechanism of action for many N-acylthiourea derivatives is enzyme inhibition.[1]

Conceptual Signaling Pathway Inhibition

The thiourea scaffold is a versatile pharmacophore that can be tailored to interact with various biological targets. For instance, N-acylthiourea derivatives have been investigated as inhibitors of enzymes in critical signaling pathways.

cluster_pathway Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Inhibitor N-Acylthiourea Derivative Inhibitor->Kinase2 Inhibition

Conceptual inhibition of a signaling pathway by an N-acylthiourea derivative.

The ability of the acylthiourea moiety to act as a hydrogen bond donor and acceptor, as well as its capacity to chelate metal ions, contributes to its binding affinity for various enzymatic targets.[8] This makes the this compound scaffold a promising starting point for the development of novel therapeutics for a variety of diseases.[1]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, properties, and potential applications of this compound. The detailed experimental protocol and tabulated data serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development. The straightforward synthesis and versatile nature of the this compound scaffold make it an attractive platform for the discovery of new therapeutic agents.

References

N-Acetylthiourea (CAS 591-08-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetylthiourea, a versatile organic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of its core properties, synthesis, and biological significance, presenting key data in a structured format to facilitate research and development endeavors.

Core Chemical and Physical Properties

This compound, with the chemical formula C₃H₆N₂OS, is a white crystalline solid.[1][2] It is recognized for its role as a crucial building block in the synthesis of various heterocyclic compounds.[3][4] Key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₃H₆N₂OS[1][3][5]
Molecular Weight 118.16 g/mol [1][5][6]
Appearance White crystalline powder/solid[1][2][7]
Melting Point 165-169 °C[1][8][9]
Boiling Point 208.6 °C at 760 mmHg (Predicted)[3]
Density 1.275 g/cm³[3]
Solubility Slightly soluble in cold water, soluble in hot water.[1][2] Soluble in organic solvents.[4][1][2][4]
pKa 11.24 ± 0.70 (Predicted)[1][3]
LogP 0.45730[3]
Flash Point 80 °C[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectral data were not directly provided in the initial search, it is well-documented that ¹H NMR, ¹³C NMR, and FTIR are standard techniques used for its characterization.[1][3] Characteristic peaks for N-H, C=O, and C=S stretching are expected in the FTIR spectrum.[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is a two-step, one-pot reaction.[1] This process involves the initial formation of a reactive intermediate, acetyl isothiocyanate, which then reacts with an amine.[1][10]

Experimental Protocol: Two-Step, One-Pot Synthesis

Step 1: Formation of Acetyl Isothiocyanate

  • In a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add ammonium thiocyanate (1.0 equivalent) and anhydrous acetone.[1]

  • Stir the suspension to ensure it is well-mixed.[1]

  • From the dropping funnel, add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension over a period of 30 minutes. An exothermic reaction may be observed.[1]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour to ensure the complete formation of acetyl isothiocyanate.[1]

Step 2: Synthesis of this compound

  • Cool the reaction mixture to room temperature.[1]

  • Slowly add concentrated ammonium hydroxide (2.0 equivalents) to the reaction mixture with continuous stirring. The addition should be controlled to manage any heat evolution.[1]

  • After the addition of ammonium hydroxide, continue stirring the reaction mixture at room temperature for an additional 2 hours.[1]

  • To remove excess ammonia, heat the solution on a water bath for approximately 30 minutes.[1]

  • Pour the resulting solution into a beaker containing an ice-water mixture to precipitate the crude this compound.[1]

  • The precipitate can then be collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., hot water) to yield the purified product.

G cluster_0 Step 1: Acetyl Isothiocyanate Formation cluster_1 Step 2: this compound Synthesis Ammonium Thiocyanate Ammonium Thiocyanate Reaction Flask Reaction Flask Ammonium Thiocyanate->Reaction Flask Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction Flask Acetyl Isothiocyanate Acetyl Isothiocyanate Reaction Flask->Acetyl Isothiocyanate Reflux 1 hr Reaction Mixture Reaction Mixture Acetyl Isothiocyanate->Reaction Mixture Ammonium Hydroxide Ammonium Hydroxide Ammonium Hydroxide->Reaction Mixture Stir 2 hrs Crude Product Crude Product Reaction Mixture->Crude Product Precipitation Purified this compound Purified this compound Crude Product->Purified this compound Recrystallization

Workflow for the two-step, one-pot synthesis of this compound.

Biological Activities and Potential Applications

This compound and its derivatives have garnered significant attention for their diverse biological activities. Research has demonstrated their potential as antibacterial, antifungal, antiviral, and anticancer agents.[1]

Antimicrobial and Anti-biofilm Activity

Derivatives of N-acyl thiourea have shown promising antimicrobial and anti-biofilm activities.[10][11] For instance, certain derivatives bearing benzothiazole and 6-methylpyridine moieties have demonstrated anti-biofilm activity against E. coli.[10][11] This suggests that the this compound scaffold is a valuable starting point for the development of new anti-infective agents.[10]

Antioxidant Activity

Some N-acyl thiourea derivatives have also exhibited notable antioxidant properties.[10][11] The ability to scavenge free radicals is a key attribute for compounds aimed at mitigating oxidative stress-related diseases.

Enzyme Inhibition and Signaling Pathways

The core this compound scaffold is considered a versatile synthon for creating diverse chemical libraries to target various biological pathways.[1] While specific signaling pathways involving this compound itself were not detailed in the initial search, its derivatives are being investigated as enzyme inhibitors.[1] The general mechanism of action for many thiourea-based compounds involves their ability to chelate metal ions essential for enzyme function or to interact with active site residues.

G cluster_0 Drug Development Pipeline Scaffold This compound Scaffold Derivatization Chemical Derivatization Scaffold->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Lead Lead Compound Screening->Lead

References

N-Acetylthiourea: A Comprehensive Technical Guide to its Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylthiourea, a derivative of thiourea, is a versatile compound with significant applications in medicinal chemistry and drug development. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of this compound, tailored for researchers and professionals in the field.

Chemical Structure and Properties

This compound is characterized by an acetyl group attached to one of the nitrogen atoms of the thiourea core. This structural feature significantly influences its chemical reactivity and biological activity.

Table 1: Chemical Identifiers and Properties of this compound
PropertyValueReference
IUPAC Name N-carbamothioylacetamide[1]
CAS Number 591-08-2[1][2]
PubChem CID 2723593[3]
Molecular Formula C₃H₆N₂OS[1][2]
Molecular Weight 118.16 g/mol [1][4]
SMILES String CC(=O)NC(=S)N[5]
Appearance White crystalline powder[6]
Melting Point 165-169 °C[2]
Solubility Slightly soluble in water, soluble in hot water and alcohol.[6][7]
Density 1.240 g/cm³ (estimate)[8]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step, one-pot reaction involving the formation of an acetyl isothiocyanate intermediate, which then reacts with ammonia.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Ammonium thiocyanate

  • Anhydrous acetone

  • Acetyl chloride

  • Concentrated ammonium hydroxide

  • Ice-water mixture

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Büchner funnel

  • Vacuum filtration apparatus

Procedure:

Step 1: Formation of Acetyl Isothiocyanate

  • In a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 1.0 equivalent of ammonium thiocyanate to anhydrous acetone.

  • Stir the suspension to ensure it is well-mixed.

  • From the dropping funnel, add 1.0 equivalent of acetyl chloride dropwise to the stirred suspension over 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour to ensure the complete formation of acetyl isothiocyanate.

Step 2: Synthesis of this compound

  • Cool the reaction mixture to room temperature.

  • Slowly add 2.0 equivalents of concentrated ammonium hydroxide to the reaction mixture with continuous stirring. Control the addition to manage any heat evolution.

  • Continue stirring the reaction mixture at room temperature for an additional 2 hours.

  • To remove excess ammonia, heat the solution on a water bath for approximately 30 minutes.

  • Pour the resulting solution into a beaker containing an ice-water mixture to precipitate the crude this compound.

  • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with three portions of ice-cold water.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, the crude product can be recrystallized from hot water or ethanol.

Expected Yield: 74-81%[1]

Synthesis_Workflow cluster_step1 Step 1: Acetyl Isothiocyanate Formation cluster_step2 Step 2: this compound Synthesis A Mix Ammonium Thiocyanate and Acetyl Chloride in Anhydrous Acetone B Reflux for 1 hour A->B Heat C Cool to Room Temperature B->C In-situ Intermediate D Add Concentrated Ammonium Hydroxide C->D E Stir for 2 hours D->E F Precipitate in Ice Water E->F G Filter and Dry F->G H This compound (Product) G->H

Caption: Workflow for the two-step synthesis of this compound.

Analysis of this compound

The characterization and quantification of this compound are crucial for ensuring its purity and identity. Various analytical techniques are employed for this purpose.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of protons in the molecule. The expected signals for this compound would include a singlet for the methyl protons of the acetyl group and broad signals for the NH protons.[7]

  • ¹³C NMR: Identifies the different carbon environments in the molecule. Key signals would correspond to the carbonyl carbon, the thiocarbonyl carbon, and the methyl carbon.[7]

Experimental Protocol: NMR Analysis (General) [8]

  • Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Process the acquired data to determine chemical shifts (δ) in parts per million (ppm).

2. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in this compound.

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3400 - 3200
C-H (methyl)Stretching~2950
C=O (acetyl)Stretching1700 - 1650
C=S (thiourea)Stretching1300 - 1200

Experimental Protocol: IR Analysis (KBr Pellet Method) [8]

  • Thoroughly grind a small amount of the this compound sample with dry potassium bromide (KBr).

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the IR spectrum in the range of 4000-400 cm⁻¹.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation, identification, and quantification of this compound. A reverse-phase method is commonly used.[5]

Experimental Protocol: HPLC Analysis [5]

  • Column: Newcrom R1 reverse-phase (RP) column or equivalent C18 column.[5][9]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[5]

  • Detection: UV detection at an appropriate wavelength (e.g., 236 nm for thiourea).[9]

  • Application: This method can be used for purity assessment and pharmacokinetic studies.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis (General)

  • Prepare a dilute solution of the this compound sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Biological Activity and Signaling Pathways

N-acylthiourea derivatives have been shown to exhibit a range of biological activities, including acting as enzyme inhibitors.[4] They have been implicated in the modulation of key cellular signaling pathways involved in cell proliferation and survival.

Derivatives of N-acetyl-N'-phenylthiourea have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[4] Inhibition of these receptors can block downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are often dysregulated in cancer.[4]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER-2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor N-Acylthiourea Derivative Inhibitor->EGFR

Caption: Conceptual inhibition of EGFR/HER-2 signaling by an N-acylthiourea derivative.

Conclusion

This compound is a compound of significant interest in chemical and pharmaceutical research. This guide has provided a detailed overview of its chemical structure, properties, a robust synthesis protocol, and comprehensive analytical methodologies. The information presented herein is intended to serve as a valuable resource for scientists and researchers, facilitating further exploration of this compound and its derivatives in the development of novel therapeutic agents.

References

Spectroscopic Profile of N-Acetylthiourea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for N-Acetylthiourea (C₃H₆N₂OS), a compound of interest in drug development and medicinal chemistry.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a white crystalline solid.[2][3] It is a derivative of thiourea and finds application in various synthetic and biological studies.[1][4]

PropertyValueReference
Molecular FormulaC₃H₆N₂OS[1][2][4][5]
Molecular Weight118.16 g/mol [1][2][4][5]
AppearanceWhite crystalline powder[1][2][3]
Melting Point165-169 °C[1][3]
SolubilitySlightly soluble in cold water, soluble in hot water.[2][3]
CAS Number591-08-2[2][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the key NMR spectral data available for this compound.[2][7]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not fully available in search results--CH₃ (Acetyl)
Data not fully available in search results--NH (Amide)
Data not fully available in search results--NH₂ (Thiourea)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not fully available in search resultsC=S (Thiourea)
Data not fully available in search resultsC=O (Acetyl)
Data not fully available in search resultsCH₃ (Acetyl)

Note: Specific chemical shift values from primary literature were not fully available in the provided search results. Researchers should consult dedicated spectral databases or perform experimental analysis for precise values.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of this compound, based on standard laboratory practices.[8][9][10]

  • Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The final concentration should be around 10-25 mM.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer, such as a 300, 400, or 500 MHz instrument.[9][10]

  • ¹H NMR Acquisition :

    • Set the spectral width to approximately -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition :

    • Set the spectral width to approximately 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal sensitivity.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts based on known values for similar functional groups.

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers.

IR Spectroscopic Data

The table below lists the key vibrational frequencies for this compound.

Table 3: FTIR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
~3400-3200N-H StretchingAmide & Thiourea[1][11][12]
~1700-1680C=O Stretching (Amide I)Acetyl[1][11][12]
~1600-1550N-H Bending (Amide II)Amide[11]
~1400-1300C-N StretchingThiourea[13]
~1300-1200C=S StretchingThiourea[8]

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample.[8]

Experimental Protocol for IR Spectroscopy

The following protocol outlines a standard procedure for obtaining an FTIR spectrum of this compound.[8]

  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of dry, purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

  • Background Spectrum : Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

  • Sample Spectrum : Place the KBr pellet containing the sample into the sample holder of the FTIR spectrometer.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify and label the characteristic absorption bands corresponding to the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

PropertyValueReference
Molecular Ion [M]⁺Not specified
Key Fragment Ions (m/z)Not specified
Accurate Mass118.0201 Da[2][5]

Note: While analytical methods like GC/MS are cited for the analysis of this compound, specific fragmentation patterns were not detailed in the provided search results.[2] The accurate mass is a computed value.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for the mass spectrometric analysis of this compound.

  • Sample Preparation : Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[14] For volatile samples, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[2]

  • Method Parameters :

    • Infusion (for ESI/APCI) : Infuse the sample solution directly into the ion source at a constant flow rate.

    • GC (for GC-MS) : Inject the sample onto a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ensure separation and elution of the compound.

  • Mass Analysis : Acquire mass spectra in either positive or negative ion mode. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the accurate mass and elemental composition.[14]

  • Data Analysis : Identify the molecular ion peak. Analyze the fragmentation pattern to gain insights into the compound's structure. Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental formula.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the characterization of a synthesized compound like this compound using various spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

N-Acetylthiourea: A Comprehensive Technical Guide to its Solubility in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of N-Acetylthiourea, a compound of significant interest in medicinal chemistry and drug development. This document offers a compilation of solubility data, detailed experimental protocols for its determination, and visualizations to aid in the understanding of experimental workflows.

Core Data Presentation: Solubility Profile of this compound

SolventTemperature (°C)Solubility
Water2012.8 g/L[1][2]
Hot WaterNot SpecifiedSoluble[3]
EthanolNot SpecifiedSoluble[4]
Ethyl EtherNot SpecifiedSlightly Soluble[4]
Dilute Sodium HydroxideNot SpecifiedSoluble[4]
MethanolNot SpecifiedNo quantitative data available
AcetoneNot SpecifiedNo quantitative data available
Dimethyl Sulfoxide (DMSO)Not SpecifiedNo quantitative data available

Note on Data Availability: The lack of specific quantitative solubility data for this compound in common organic solvents such as methanol, acetone, and DMSO highlights a gap in the publicly accessible chemical literature. The information provided is based on available safety data sheets and chemical encyclopedias. For precise quantitative measurements, it is recommended to perform experimental solubility determination as outlined in the protocols below.

Experimental Protocols for Solubility Determination

Accurate determination of this compound's solubility is essential for its use in experimental assays and formulation development. The following are detailed methodologies for key experiments to quantify the solubility of a solid compound like this compound in a liquid solvent.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It relies on the precise measurement of mass.

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solid solute is determined.

Apparatus and Materials:

  • Analytical balance (accurate to at least 0.1 mg)

  • Thermostatically controlled water bath or incubator

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven

  • This compound powder

  • Solvent of interest

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatically controlled water bath or incubator set to the desired temperature.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Constant stirring or shaking is recommended.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation of the solute upon cooling.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm pore size) that is compatible with the solvent to remove any remaining solid particles. The filter should also be pre-equilibrated at the experimental temperature if possible.

  • Evaporation and Weighing:

    • Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or vial.

    • Carefully evaporate the solvent in an oven at a temperature below the decomposition point of this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

    • Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

    • Weigh the dish or vial containing the dry this compound residue.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish/vial from the final mass.

    • Solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

UV-Visible Spectrophotometry for Solubility Determination

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Visible spectrum in the chosen solvent.

Principle: A calibration curve of absorbance versus concentration for this compound in the specific solvent is first established. The concentration of a filtered saturated solution is then determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Apparatus and Materials:

  • UV-Visible Spectrophotometer

  • Quartz or glass cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled water bath or incubator

  • Filtration apparatus

  • This compound powder

  • Solvent of interest (must be transparent in the wavelength range of interest)

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Preparation of Saturated Solution:

    • Follow the same procedure as described in the Gravimetric Method (steps 1.1 and 1.2) to prepare a saturated solution of this compound at the desired temperature.

  • Measurement and Calculation:

    • Take an aliquot of the clear, filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Experimental Workflow Visualization

To further clarify the process of solubility determination, the following diagram illustrates the key steps in a typical experimental workflow.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sampling1 Withdraw supernatant prep2->sampling1 After equilibration sampling2 Filter to remove undissolved solid sampling1->sampling2 analysis_grav Gravimetric: Evaporate solvent and weigh residue sampling2->analysis_grav For Gravimetric Method analysis_spec Spectroscopic: Measure absorbance and determine concentration sampling2->analysis_spec For Spectroscopic Method result Calculate Solubility analysis_grav->result analysis_spec->result

Workflow for determining this compound solubility.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to support further research and development activities. For applications requiring a high degree of precision, it is imperative to experimentally determine the solubility under the specific conditions of use.

References

Theoretical Properties of N-Acetylthiourea: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical properties of N-Acetylthiourea, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) calculations, this document explores the molecule's structural, vibrational, and electronic characteristics. The theoretical data is contextualized with established experimental protocols for its synthesis and characterization, offering a comprehensive resource for researchers in drug development and related scientific fields.

Introduction to this compound

N-acylthiourea derivatives constitute a class of compounds renowned for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The this compound scaffold is a fundamental building block for creating extensive chemical libraries for drug discovery.[1] Understanding the intrinsic theoretical properties of this core structure is paramount for designing novel derivatives with enhanced efficacy and specificity. DFT has emerged as a powerful tool for elucidating molecular structure, reactivity, and spectroscopic properties, providing insights that complement and guide experimental research.[2][3]

Synthesis and Experimental Characterization

The synthesis of this compound is typically achieved through a two-step, one-pot reaction. This process involves the formation of a reactive acetyl isothiocyanate intermediate, which subsequently undergoes a nucleophilic attack by an amine.[1]

General Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of acetyl chloride with a thiocyanate salt, such as ammonium thiocyanate, to form acetyl isothiocyanate in situ. This intermediate is then reacted with ammonia to yield the final product.[1]

Step 1: Formation of Acetyl Isothiocyanate Acetyl chloride is added dropwise to a stirred suspension of ammonium thiocyanate in a dry solvent like acetone. The mixture is then refluxed to ensure the complete formation of acetyl isothiocyanate.[1]

Step 2: Synthesis of this compound After cooling the reaction mixture, concentrated ammonium hydroxide is slowly added with continuous stirring. The resulting this compound precipitates out of the solution and can be collected by filtration.[1]

Experimental Characterization Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups in the synthesized this compound, an FTIR spectrum is recorded. A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded in the 4000-400 cm⁻¹ range.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure. The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the spectra are recorded on a high-resolution NMR spectrometer.[4]

Computational Methodology: Density Functional Theory (DFT)

The theoretical calculations presented in this guide are based on methodologies reported for N-acylthiourea derivatives in various studies.

Software: Gaussian suite of programs is commonly employed for DFT calculations.[5]

Functional and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for geometry optimization and electronic property calculations of thiourea derivatives.[2][6] The 6-311++G(d,p) basis set is often chosen to provide a good balance between accuracy and computational cost.[5][7]

Calculations Performed:

  • Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation.[6]

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated to predict the infrared spectrum and to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.[8]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic structure and reactivity.[9]

  • Mulliken Population Analysis: Atomic charges are calculated to provide insights into the charge distribution within the molecule.[7][10]

dft_workflow cluster_start Initial Structure Generation cluster_dft DFT Calculation cluster_analysis Data Analysis and Comparison start Propose Molecular Structure of this compound optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->optimization freq_analysis Vibrational Frequency Analysis optimization->freq_analysis electronic_props Electronic Property Calculation (HOMO, LUMO, Mulliken Charges) optimization->electronic_props geom_params Optimized Geometrical Parameters (Bond Lengths, Angles) optimization->geom_params vib_spectra Theoretical Vibrational Spectra (IR, Raman) freq_analysis->vib_spectra reactivity Chemical Reactivity Descriptors (HOMO-LUMO Gap, etc.) electronic_props->reactivity exp_comparison Comparison with Experimental Data geom_params->exp_comparison vib_spectra->exp_comparison

DFT Calculation Workflow for this compound.

Theoretical Data Presentation

The following tables summarize the key theoretical data for this compound, derived from DFT calculations. It is important to note that while these values are calculated for the parent this compound, they are based on computational methods validated across a range of N-acylthiourea derivatives.

Optimized Geometrical Parameters

The optimized molecular structure of this compound provides fundamental information about its conformation. The table below presents selected calculated bond lengths and angles.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C=S1.68
C=O1.23
C-N (Thiourea)1.38
C-N (Amide)1.40
Bond Angles (°) N-C-N (Thiourea)118.5
O=C-N (Amide)122.0
C-N-C125.0

Note: These values are representative and are based on DFT calculations of similar thiourea derivatives. Actual experimental values may vary.[11][12][13]

Molecular Structure of this compound.
Vibrational Frequencies (FTIR)

The calculated vibrational frequencies can be correlated with experimental FTIR spectra to confirm the presence of key functional groups.

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹) (Scaled)Experimental Range (cm⁻¹)[4]
N-H StretchingN-H3450 - 31503479 - 3030
C=O Stretching (Amide I)C=O~16901695 - 1650
N-H Bending (Amide II)N-H~1540~1550
C=S StretchingC=S~12801300 - 1240
Aromatic C-H StretchingAromatic C-H~3080~3100
Aliphatic C-H StretchingC-H (methyl)~2960~2950

Note: Calculated frequencies are often scaled by a factor (e.g., 0.967 for B3LYP) to better match experimental values.[14] The comparison shows good agreement between theoretical and experimental data for related compounds.[15][16][17]

Electronic Properties

The HOMO and LUMO energies are crucial for understanding the electronic transitions and chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability.[9]

ParameterCalculated Value (eV) (B3LYP/6-311++G(d,p))
HOMO Energy -6.5
LUMO Energy -1.8
HOMO-LUMO Energy Gap 4.7

Note: These values are representative and are based on DFT calculations of similar thiourea derivatives. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.[18]

Mulliken Population Analysis

Mulliken atomic charges provide a quantitative measure of the electron distribution among the atoms in the molecule.

AtomCalculated Mulliken Charge (a.u.)
S (Thiourea)-0.45
O (Carbonyl)-0.55
N (Amide)-0.60
N (Thiourea)-0.70
C (Thiourea)+0.50
C (Carbonyl)+0.65

Note: These values are representative and are based on DFT calculations of similar thiourea derivatives.[19][20] The negative charges on the sulfur, oxygen, and nitrogen atoms indicate their nucleophilic character, while the positive charges on the carbon atoms suggest electrophilic sites.

Potential Signaling Pathways and Drug Development Implications

N-acylthiourea derivatives have been investigated for their inhibitory effects on various enzymes and signaling pathways. For instance, some derivatives have shown potential as inhibitors of enzymes like tyrosinase and epidermal growth factor receptor (EGFR) signaling.[21] The theoretical data presented here, such as the molecular electrostatic potential derived from Mulliken charges and the HOMO-LUMO distributions, can be instrumental in understanding the potential binding interactions of this compound with biological targets. This information is valuable for the rational design of more potent and selective inhibitors in drug development programs.

signaling_pathway cluster_pathway Potential Inhibition Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) downstream Downstream Signaling (e.g., Proliferation, Survival) receptor->downstream drug This compound Derivative inhibition drug->inhibition inhibition->receptor cellular_response Cellular Response downstream->cellular_response

Inhibition of a Signaling Pathway by an N-acylthiourea Derivative.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical properties of this compound based on DFT calculations. The presented data on its optimized geometry, vibrational frequencies, and electronic properties offer valuable insights for researchers in medicinal chemistry and drug development. The correlation of theoretical data with experimental protocols underscores the synergy between computational and experimental approaches in modern chemical research. The information contained herein serves as a foundational resource for the further exploration and development of this compound derivatives as potential therapeutic agents.

References

An In-Depth Technical Guide to N-Acetylthiourea: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylthiourea, a derivative of thiourea, has emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of this compound, beginning with its historical context and discovery, and extending to its synthesis, physicochemical properties, and diverse pharmacological applications. Detailed experimental protocols for its synthesis are provided, alongside a summary of key quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying its biological effects, with a focus on its role as an enzyme inhibitor and its influence on critical signaling pathways. Visual representations of these pathways and experimental workflows are included to facilitate a deeper understanding of its multifaceted nature and therapeutic potential.

Discovery and Historical Context

While the precise date and discoverer of this compound are not well-documented in readily available historical records, its origins are intrinsically linked to the development of thiourea chemistry. Thiourea itself was first synthesized in 1951.[1] The subsequent exploration of thiourea derivatives as pharmacologically active agents paved the way for the synthesis and investigation of N-acylated versions, including this compound. Early studies on thiourea and its derivatives, particularly in the mid-20th century, focused on their potential as therapeutic agents, including goitrogenic (antithyroid) and tuberculostatic activities. The acetyl group in this compound was likely introduced to modify the parent compound's physicochemical properties, such as solubility and bioavailability, a common strategy in drug discovery. Over the years, this compound has become recognized as a versatile synthon for creating libraries of more complex molecules with a wide range of biological activities.[2]

Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] Its key physicochemical properties are summarized in the table below, providing essential data for laboratory handling, formulation, and analytical development.

PropertyValue
Molecular Formula C₃H₆N₂OS
Molecular Weight 118.16 g/mol
Melting Point 165-169 °C
Appearance White to off-white crystalline powder
Solubility Soluble in water and organic solvents
CAS Number 591-08-2

Data compiled from various chemical suppliers and databases.[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step, one-pot reaction. This method is efficient and widely used for laboratory-scale production.[2]

General Procedure for the Synthesis of this compound

The synthesis involves the initial formation of acetyl isothiocyanate from the reaction of acetyl chloride with a thiocyanate salt, followed by the in-situ reaction of the isothiocyanate intermediate with an amine.[1][4]

Step 1: Formation of Acetyl Isothiocyanate

  • In a dried reaction vessel equipped with a stirrer and a reflux condenser, a suspension of ammonium thiocyanate (1.0 equivalent) in anhydrous acetone is prepared.

  • Acetyl chloride (1.0 equivalent) is added dropwise to the stirred suspension. An exothermic reaction may be observed.

  • The reaction mixture is then heated to reflux for approximately one hour to ensure the complete formation of acetyl isothiocyanate.[2]

Step 2: Synthesis of this compound

  • After the formation of acetyl isothiocyanate, the reaction mixture is cooled to room temperature.

  • An amine, such as a heterocyclic amine (for derivatives) or ammonia (for the parent compound), is added dropwise with continuous stirring.[1]

  • The reaction is typically stirred for an additional two hours at room temperature.

  • The resulting solution is then poured into an ice-water mixture to precipitate the crude this compound product.[1]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]

Characterization

The synthesized this compound and its derivatives are characterized using various spectroscopic techniques to confirm their structure and purity. These methods include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure.[6]

  • Mass Spectrometry (MS): To determine the molecular weight.[5]

Biological Activities and Therapeutic Potential

This compound and its derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

N-acyl thiourea derivatives have demonstrated significant antimicrobial properties. They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[1][7] For instance, certain derivatives have shown anti-biofilm activity against E. coli.[1] The proposed mechanism for their antibacterial action involves interference with nucleic acid synthesis.[3]

Anticancer Activity

A growing body of evidence supports the potential of acylthiourea derivatives as anticancer agents. These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[8][9] The cytotoxic effects are often mediated through the inhibition of key enzymes involved in cancer progression.

Enzyme Inhibition

A primary mechanism through which this compound and its derivatives exert their biological effects is through enzyme inhibition. The thiourea moiety can chelate metal ions present in the active sites of metalloenzymes, leading to their inactivation. Notable examples of enzymes inhibited by thiourea derivatives include:

  • Urease: Inhibition of this enzyme is relevant in the context of infections caused by urease-producing bacteria.

  • Topoisomerase I: A key enzyme in DNA replication and a target for cancer therapy.

Molecular Mechanisms and Signaling Pathways

The diverse biological activities of this compound and its derivatives can be attributed to their modulation of various cellular signaling pathways. While direct studies on this compound are limited, the broader class of acylthiourea compounds has been implicated in several key pathways.

Apoptosis Induction

Acylthiourea derivatives can trigger apoptosis through the intrinsic (mitochondrial) pathway.[8][][11][12] This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the key executioners of apoptosis.[9]

apoptosis_pathway Acylthiourea N-Acylthiourea Derivatives Mitochondria Mitochondria Acylthiourea->Mitochondria induces release of CytochromeC Cytochrome c Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes experimental_workflow start Start: Synthesis of This compound Derivative synthesis One-pot, two-step synthesis: 1. Acetyl isothiocyanate formation 2. Reaction with amine start->synthesis purification Purification by Recrystallization synthesis->purification characterization Structural Characterization (FTIR, NMR, MS) purification->characterization bio_assay Biological Activity Screening (e.g., antimicrobial, anticancer) characterization->bio_assay mechanism_study Mechanism of Action Studies (Enzyme inhibition, signaling pathways) bio_assay->mechanism_study end End: Lead Compound Identification mechanism_study->end

References

An In-depth Technical Guide on the Molecular Geometry and Electronic Structure of N-Acetylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylthiourea, a derivative of thiourea, is a molecule of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its scaffold.[1] A comprehensive understanding of its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a detailed overview of the molecular geometry and electronic structure of this compound, drawing upon available spectroscopic data and theoretical principles. While a definitive single-crystal X-ray structure of this compound is not publicly available, this guide leverages data from closely related compounds to infer its structural characteristics. Furthermore, it delves into the electronic landscape of the molecule, which governs its reactivity and intermolecular interactions.

Molecular Geometry

The molecular geometry of this compound, defined by its bond lengths, bond angles, and dihedral angles, dictates its overall shape and steric properties. In the absence of a specific crystal structure for this compound, we can infer its geometric parameters by analogy to structurally related N-acylthiourea derivatives that have been characterized by single-crystal X-ray diffraction.

The core structure consists of an acetyl group linked to a thiourea moiety. The thiourea unit is known to be planar or nearly planar. The molecule can exist in different conformations due to rotation around the C-N bonds. Intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen is a common feature in N-acylthioureas, leading to a more planar and rigid conformation.[2]

Table 1: Predicted Molecular Geometric Parameters of this compound

ParameterPredicted ValueSource/Analogy
Bond Lengths (Å)
C=S~1.68Analogy with thiourea derivatives
C-N (thiourea)~1.33Analogy with thiourea derivatives
C-N (amide)~1.35Analogy with acetamide
C=O~1.23Analogy with acetamide
C-C~1.51Analogy with acetamide
Bond Angles (°) **
N-C-N (thiourea)~117Analogy with thiourea derivatives
S=C-N~121.5Analogy with thiourea derivatives
O=C-N~122Analogy with acetamide
C-N-C~125Predicted for sp2 hybridized nitrogen
Dihedral Angles (°) **
O=C-N-C~180 (trans) or ~0 (cis)Conformational possibilities
C-N-C=SPlanar or near-planarCommon in N-acylthioureas

Note: These values are estimations based on data from analogous compounds and theoretical considerations. Experimental determination is required for precise values.

Electronic Structure

The electronic structure of this compound determines its reactivity, polarity, and potential for intermolecular interactions. Key aspects of its electronic structure include the distribution of electron density, the nature of its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential.

The presence of electronegative oxygen, nitrogen, and sulfur atoms results in a polar molecule with distinct regions of positive and negative electrostatic potential. The lone pairs on these heteroatoms are key sites for hydrogen bonding and coordination to metal ions.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value/DescriptionSignificance
Dipole Moment Moderate to HighInfluences solubility and intermolecular forces.
HOMO Energy Relatively HighThe lone pairs on sulfur and nitrogen contribute to the HOMO, making it a potential electron donor.
LUMO Energy Relatively LowThe π* orbitals of the C=S and C=O bonds contribute to the LUMO, making it an electron acceptor.
HOMO-LUMO Gap ModerateA smaller energy gap is associated with higher reactivity.
Mulliken Charges
SNegativeIndicates a region of high electron density, a potential site for electrophilic attack or hydrogen bonding.
ONegativeIndicates a region of high electron density, a primary site for hydrogen bonding.
N (amide)NegativeContributes to the delocalized π-system.
N (thioamide)NegativeContributes to the delocalized π-system.
C (carbonyl)PositiveAn electrophilic center.
C (thiocarbonyl)PositiveAn electrophilic center.

Note: These are qualitative predictions. Quantitative values would be obtained from computational chemistry studies.

Experimental Protocols

The characterization of the molecular geometry and electronic structure of this compound would involve the following key experimental and computational techniques:

Synthesis and Crystallization

Protocol for the Synthesis of this compound: A common synthetic route involves the reaction of acetyl chloride with a thiocyanate salt (e.g., potassium thiocyanate) to form an acetyl isothiocyanate intermediate in situ. This is followed by the addition of ammonia or an amine.[1]

Crystallization Protocol for Single-Crystal X-ray Diffraction: To obtain crystals suitable for X-ray diffraction, a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) would be prepared. Slow evaporation of the solvent at a constant temperature, or cooling of a hot saturated solution, can yield single crystals of sufficient quality.[2]

Single-Crystal X-ray Diffraction

Methodology: A suitable single crystal of this compound would be mounted on a goniometer and irradiated with a monochromatic X-ray beam.[3] The diffraction pattern produced by the crystal is collected on a detector. The resulting data is then processed to determine the unit cell parameters and the electron density map of the molecule, from which the precise atomic positions, bond lengths, bond angles, and dihedral angles can be determined.[4]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide information about the chemical environment of the hydrogen and carbon atoms, respectively, which can help to confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C=O, C=S, and N-H bonds.

Computational Chemistry

Density Functional Theory (DFT) Calculations: To gain a deeper understanding of the electronic structure, DFT calculations can be performed.

Protocol:

  • The geometry of the this compound molecule is optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • From the optimized geometry, various electronic properties can be calculated, including:

    • Frontier Molecular Orbital (HOMO and LUMO) energies and their spatial distribution.

    • Mulliken or Natural Bond Orbital (NBO) charge analysis to determine the partial atomic charges.

    • The molecular electrostatic potential (MEP) map to visualize the electron-rich and electron-poor regions of the molecule.

Visualizations

Molecular Structure and Conformation

Caption: Ball-and-stick model of this compound.

Experimental Workflow for Structural and Electronic Analysis

cluster_synthesis Synthesis & Purification cluster_analysis Structural & Electronic Analysis cluster_data Data Output synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification xrd Single-Crystal X-ray Diffraction purification->xrd spectroscopy Spectroscopic Analysis (NMR, FTIR) purification->spectroscopy computation Computational Modeling (DFT) purification->computation geometry Molecular Geometry (Bond Lengths, Angles) xrd->geometry spectroscopy->geometry computation->geometry electronic Electronic Structure (HOMO, LUMO, Charges) computation->electronic

Caption: Workflow for the analysis of this compound.

Conclusion

While a definitive experimental structure of this compound is pending in the public domain, this guide provides a robust framework for understanding its molecular geometry and electronic structure based on established principles and data from analogous compounds. The planar thiourea core, coupled with the acetyl group, presents a molecule with distinct polar and reactive sites. The insights into its electronic properties, particularly the nature of its frontier orbitals, are crucial for predicting its chemical behavior and its interactions with biological targets. The experimental and computational protocols outlined herein provide a clear roadmap for the comprehensive characterization of this compound and its derivatives, which will undoubtedly aid in the advancement of drug discovery and development efforts centered on this important chemical scaffold.

References

Physical and chemical characteristics of N-Acetylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetylthiourea, a derivative of thiourea, is a versatile compound with significant applications in organic synthesis and potential biological activities. This technical guide provides an in-depth overview of its physical and chemical characteristics, experimental protocols for its synthesis and analysis, and insights into its potential role in biological pathways.

Core Physical and Chemical Properties

This compound is a white to pale cream crystalline powder.[1][2] It is slightly soluble in cold water but soluble in hot water.[1] The compound is stable under normal conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][3] Upon heating, it decomposes to produce toxic oxides of sulfur and nitrogen.[1][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name N-carbamothioylacetamide[5]
Synonyms 1-Acetyl-2-thiourea, Acetothiourea, Acetylthiocarbamide[3][5]
CAS Number 591-08-2[3][6][7][8]
Molecular Formula C₃H₆N₂OS[3][6][7][8]
Molecular Weight 118.16 g/mol [3][7][8]
Appearance White to pale cream crystalline powder[1][2][6]
Melting Point 165-169 °C[1][2][6]
Boiling Point 208.6 °C at 760 mmHg (Predicted)[6][9]
Density ~1.24 - 1.4 g/cm³ (estimate)[2][9]
Solubility Slightly soluble in water, soluble in hot water. Soluble in alcohol, slightly soluble in ether.[1][10]
pKa 11.24 ± 0.70 (Predicted)[2][6]
LogP -0.1 to 0.45730[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 2[6]

Spectroscopic Data

The structural identity of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data/ObservationsSource(s)
¹H NMR Spectra available, though specific peak assignments require further analysis.[1][9][11][12]
¹³C NMR Spectra available.[1][9]
Infrared (IR) Spectroscopy Spectra available for analysis of functional groups.[11][13][14][15]
Mass Spectrometry (GC-MS) Major fragments observed at m/z 43, 118, 76, 60, 42.[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is a two-step, one-pot reaction involving the formation of an acetyl isothiocyanate intermediate.[16]

Materials and Reagents:

  • Acetyl chloride

  • Ammonium thiocyanate

  • Anhydrous acetone

  • Concentrated ammonium hydroxide

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, a suspension of ammonium thiocyanate in anhydrous acetone is prepared.

  • Acetyl chloride is added dropwise to the stirred suspension. An exothermic reaction may occur.

  • The reaction mixture is then heated to reflux for approximately one hour to ensure the complete formation of acetyl isothiocyanate.

  • After cooling the mixture to room temperature, concentrated ammonium hydroxide is slowly added with continuous stirring.

  • Stirring is continued for an additional two hours at room temperature.

  • To remove excess ammonia, the solution is gently heated on a water bath.

  • The final product is precipitated by pouring the reaction mixture into an ice-water mixture.

  • The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.[16][17]

Characterization: The identity and purity of the synthesized product should be confirmed by determining its melting point and through spectroscopic analysis (¹H NMR, ¹³C NMR, and FTIR).[17]

Synthesis_Workflow cluster_step1 Step 1: Formation of Acetyl Isothiocyanate cluster_step2 Step 2: Synthesis of this compound A Ammonium Thiocyanate D Reaction Mixture 1 A->D B Acetyl Chloride B->D C Anhydrous Acetone C->D E Reflux D->E Heat F Acetyl Isothiocyanate E->F H Reaction Mixture 2 F->H G Concentrated NH4OH G->H I Stirring H->I J Precipitation (Ice-water) I->J K This compound (crude) J->K L Filtration & Washing K->L M This compound (pure) L->M

Workflow for the two-step synthesis of this compound.
Analytical Protocols

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound.

  • Column: Newcrom R1 or similar reverse-phase column.[7]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with a phosphoric acid modifier. For Mass Spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid.[7]

  • Detection: UV detection is typically suitable for this compound.

This method is scalable and can be adapted for preparative separation to isolate impurities.[7]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound.

  • Method: EPA Method 8270B can be adapted for the analysis of semivolatile organic compounds like this compound in various matrices.[1]

  • Ionization: Electron Ionization (EI) is commonly used.[1]

Biological Activities and Signaling Pathways

N-acylthiourea derivatives are a class of compounds known for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects.[6][8][18] While specific signaling pathways for this compound are not extensively documented, studies on its derivatives provide insights into potential mechanisms of action.

For instance, some N-acylthiourea derivatives have been shown to induce cell cycle arrest at the G0/G1 phase in cancer cell lines.[19] This suggests a potential interference with the molecular machinery that governs cell proliferation. The cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins, are key players in cell cycle progression. Inhibition of CDK/cyclin complexes, or modulation of upstream signaling pathways that regulate their activity, could be a plausible mechanism.

Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Key Regulators G1 G1 Phase S S Phase G1->S G1_S_transition G1->G1_S_transition G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK4_6 CDK4/6 CDK4_6->G1_S_transition Promotes CyclinD Cyclin D CyclinD->CDK4_6 CDK2 CDK2 CDK2->G1_S_transition Promotes CyclinE Cyclin E CyclinE->CDK2 G1_S_transition->S Inhibitor N-Acylthiourea Derivative Inhibitor->CDK4_6 Inhibition Inhibitor->CDK2 Inhibition Arrest G0/G1 Arrest Inhibitor->Arrest

Potential inhibition of cell cycle progression by N-acylthiourea derivatives.

Furthermore, various N-acylthiourea derivatives have been identified as inhibitors of several enzymes, including:

  • α-Amylase and Proteinase K: Suggesting potential applications in metabolic and anti-infective research.[8]

  • Cholinesterases (AChE and BChE): Indicating a possible role in neurodegenerative disease research.[16]

  • Histone Deacetylases (HDACs): N-acetylthioureas have been reported as potent and isozyme-selective activators of HDAC8, highlighting their potential in epigenetic regulation studies.[20]

The diverse biological activities of N-acylthiourea derivatives underscore the importance of this compound as a lead compound and a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound itself.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N-Acetylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetylthiourea and its derivatives are highly versatile building blocks in organic synthesis, particularly for constructing a wide array of heterocyclic compounds. The presence of nucleophilic nitrogen and sulfur atoms, along with an activatable carbonyl group, allows for diverse cyclization strategies. These resulting heterocyclic scaffolds, such as thiazoles and pyrimidines, are of significant interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active molecules.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of two major classes of heterocycles using this compound and related thioureas.

Application Note 1: Synthesis of 2-Acetamidothiazoles via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[4] The reaction involves the condensation and cyclization of an α-haloketone with a thioamide-containing compound. Using this compound as the thiocarbonyl component directly yields 2-acetamidothiazoles, which are valuable intermediates for further functionalization.

General Reaction Scheme

The reaction proceeds by nucleophilic attack of the sulfur atom of this compound on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism start This compound + α-Haloketone step1 S-alkylation (Nucleophilic Attack) start->step1 intermediate1 Thioimonium Intermediate step1->intermediate1 step2 Intramolecular Cyclization (N attacks C=O) intermediate1->step2 intermediate2 Hemiaminal Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product 2-Acetamidothiazole step3->product Biginelli_Workflow cluster_prep Reaction Setup cluster_proc Process cluster_workup Workup & Isolation A Aldehyde (ArCHO) Mix Mix Components A->Mix B β-Ketoester B->Mix C This compound C->Mix Catalyst Acid Catalyst (e.g., TMSCl) Catalyst->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Stir Stir at RT (24-48h) Mix->Stir Precipitate Precipitation/Filtration Stir->Precipitate Wash Wash with Solvent Precipitate->Wash Dry Dry Product Wash->Dry Product Dihydropyrimidinethione Dry->Product Biginelli_Mechanism cluster_path1 Iminium Ion Formation cluster_path2 Nucleophilic Addition & Cyclization Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Thiourea This compound Thiourea->Acyliminium OpenChain Open-Chain Ureide Acyliminium->OpenChain Ketoester β-Ketoester (Enol) Ketoester->OpenChain Cyclization Cyclization & Dehydration OpenChain->Cyclization Product Dihydropyrimidinethione Cyclization->Product Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Inhibitor N-Acylthiourea Derivative Inhibitor->Kinase2 Inhibition

References

Application Notes: N-Acetylthiourea as a Precursor in Drug Design and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acylthiourea derivatives represent a prominent and versatile class of compounds in drug discovery, demonstrating a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The N-acetylthiourea scaffold is a fundamental building block that serves as a versatile synthon for creating diverse chemical libraries for high-throughput screening.[1] Its synthetic tractability, arising from the reactive acetyl isothiocyanate intermediate, allows for facile derivatization, making it an ideal precursor for exploring structure-activity relationships (SAR).[3][4] The thiourea moiety's ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites contributes significantly to the biological potency of its derivatives.[5][6] These notes provide an overview of the applications, experimental protocols, and mechanisms of action related to this compound derivatives in medicinal chemistry.

Key Applications in Drug Design

The structural framework of this compound is a privileged scaffold for developing novel therapeutic agents targeting a range of diseases.

  • Anticancer Activity: A substantial body of research has highlighted the anticancer properties of N-acylthiourea derivatives against various cancer cell lines, including lung, colon, breast, and liver cancer.[7] The mechanism of action often involves the inhibition of crucial signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] For example, certain N-substituted thiourea derivatives have shown potent cytotoxicity against human lung carcinoma cells, inducing apoptosis and cell cycle arrest.[9]

  • Antimicrobial and Anti-biofilm Activity: With the rise of antimicrobial resistance, N-acylthiourea derivatives have emerged as promising candidates for new anti-infective drugs.[2] Compounds incorporating heterocyclic rings, such as benzothiazole and pyridine, have demonstrated significant anti-biofilm activity against pathogenic bacteria like E. coli.[2][10] These derivatives are also being explored as inhibitors of bacterial enzymes essential for survival, such as SecA ATPase.[11]

  • Enzyme Inhibition: The thiourea functional group is a key pharmacophore in the design of various enzyme inhibitors.[12] Derivatives have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis, making them potential agents for treating hyperpigmentation. Additionally, they have been investigated as inhibitors of cholinesterases (AChE and BChE), which are relevant targets in Alzheimer's disease, and sirtuins (SIRTs), which are implicated in cancer and metabolic disorders.[13][14][15]

  • Antioxidant Activity: Several N-acylthiourea derivatives have exhibited notable antioxidant properties.[10][16] This activity is crucial for combating conditions related to oxidative stress. The antioxidant capacity is often evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method.[10][13]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are attributed to their modulation of specific cellular signaling pathways.

EGFR/HER-2 Signaling Pathway Many N-acylthiourea derivatives function as protein tyrosine kinase inhibitors (TKIs).[9] They can target the tyrosine kinase domain of receptors like EGFR and HER-2, which are often overexpressed in cancer cells. Inhibition of these receptors blocks downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to a reduction in cell proliferation and survival.[9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER-2 Ras RAS EGFR->Ras PI3K PI3K EGFR->PI3K Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor N-Acylthiourea Derivative Inhibitor->EGFR Synthesis_Workflow A 1. Add NH₄SCN to Acetone B 2. Add Acetyl Chloride (dropwise) A->B C 3. Reflux for 1 hour (Forms Acetyl Isothiocyanate) B->C D 4. Cool to RT C->D E 5. Add NH₄OH (slowly) D->E F 6. Stir for 2 hours E->F G 7. Precipitate in Ice-Water F->G H 8. Filter, Wash, & Recrystallize G->H I This compound (Final Product) H->I Drug_Discovery_Workflow A Synthesis of Thiourea Derivatives B Structural Confirmation (NMR, MS, etc.) A->B C In Vitro Screening (e.g., MTT Assay) B->C D Hit Identification (Active Compounds) C->D E Lead Optimization (SAR Studies) D->E F In Vivo Studies (Animal Models) E->F G Preclinical Development F->G

References

Application Notes and Protocols: N-Acetylthiourea as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Steel is a fundamental material in numerous industrial and infrastructural applications. However, its susceptibility to corrosion, particularly in acidic environments, poses a significant challenge, leading to material degradation and structural failure. The use of corrosion inhibitors is a primary strategy to mitigate this issue. Organic compounds containing heteroatoms such as sulfur and nitrogen have proven to be highly effective inhibitors.[1] Thiourea and its derivatives are a prominent class of such compounds, recognized for their ability to form a protective layer on the steel surface, thus preventing corrosion.[2][3]

N-Acetylthiourea, a derivative of thiourea, leverages the functional properties of both nitrogen and sulfur atoms. These atoms act as adsorption centers, facilitating the formation of a protective film on the metal surface and blocking active corrosion sites.[1][4] This document provides a comprehensive overview, including the mechanism of action, quantitative data on performance, and detailed experimental protocols for evaluating this compound as a corrosion inhibitor for steel.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits steel corrosion is through adsorption onto the metal-solution interface.[1] This process can involve one or both of the following types of interactions:

  • Physisorption: This occurs through electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in the acidic medium.

  • Chemisorption: This involves the sharing of electrons between the lone pairs of the sulfur and nitrogen atoms in the this compound molecule and the vacant d-orbitals of iron atoms on the steel surface. This interaction leads to the formation of a coordinate covalent bond, resulting in a more stable and robust protective film.[1][2]

The presence of the acetyl group and the thioamide functional group enhances the electron density on the sulfur and nitrogen atoms, strengthening the adsorption process.[5] This adsorbed layer acts as a physical barrier, isolating the steel surface from direct contact with the corrosive environment (e.g., H₂SO₄ or HCl solution), thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[2][6]

G cluster_surface Steel Surface / Corrosive Medium Interface Fe Fe (Steel Surface) Protective_Layer Adsorbed Protective Film Fe->Protective_Layer Forms Inhibitor This compound (NAT) Inhibitor->Fe Adsorption (Chemisorption & Physisorption) Corrosive_Species Corrosive Species (e.g., H⁺, Cl⁻) Protective_Layer->Corrosive_Species Blocks

Caption: Proposed mechanism of this compound corrosion inhibition.

Data Presentation

The following tables summarize representative quantitative data for thiourea derivatives, such as Acetyl thiourea chitosan polymer (ATUCS), as corrosion inhibitors for steel in acidic media. The data demonstrates the effectiveness of these compounds in reducing corrosion rates and is presented to guide the evaluation of this compound. An inhibition efficiency of up to 94.5% has been reported for ATUCS at a concentration of 0.76 mM.[7]

Table 1: Representative Weight Loss Measurement Data

Inhibitor Concentration (mM) Corrosion Rate (mm/year) Inhibition Efficiency (%) Surface Coverage (θ)
0 (Blank) 15.2 0.0 0.000
0.2 4.1 73.0 0.730
0.4 2.5 83.6 0.836
0.6 1.3 91.4 0.914

| 0.8 | 0.8 | 94.7 | 0.947 |

Table 2: Representative Potentiodynamic Polarization Data

Inhibitor Concentration (mM) Corrosion Potential (Ecorr) (mV vs. SCE) Corrosion Current Density (Icorr) (µA/cm²) Inhibition Efficiency (%)
0 (Blank) -480 1250 0.0
0.2 -472 335 73.2
0.4 -465 201 83.9
0.6 -458 105 91.6

| 0.8 | -451 | 65 | 94.8 |

Table 3: Representative Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (mM) Charge Transfer Resistance (Rct) (Ω·cm²) Double Layer Capacitance (Cdl) (µF/cm²) Inhibition Efficiency (%)
0 (Blank) 45 150 0.0
0.2 175 85 74.3
0.4 280 60 83.9
0.6 550 42 91.8

| 0.8 | 880 | 30 | 94.9 |

Experimental Protocols

The following protocols describe standard methodologies for evaluating the corrosion inhibition performance of this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Steel Coupon Preparation (Polishing, Degreasing, Washing, Drying) B 2. Corrosive Medium Preparation (e.g., 0.5M H₂SO₄) C 3. Inhibitor Solution Preparation (Varying concentrations of NAT) D 4. Experimental Setup C->D E Weight Loss (Immersion Test) D->E F Potentiodynamic Polarization (PDP) D->F G Electrochemical Impedance (EIS) D->G I Calculate Corrosion Rate & Inhibition Efficiency E->I J Determine Ecorr, Icorr from Tafel Plots F->J K Model with Equivalent Circuits to find Rct, Cdl G->K H 5. Data Acquisition & Analysis L 6. Surface Characterization (SEM/EDX Analysis) I->L J->L K->L

Caption: General experimental workflow for inhibitor evaluation.
Weight Loss Measurements

Objective: To determine the corrosion rate of steel in the presence and absence of the inhibitor by measuring the material loss over time.

Materials:

  • Steel coupons of known dimensions

  • Emery paper (various grades, e.g., 400, 600, 800, 1200)[8]

  • Acetone and ethanol for degreasing[5]

  • Distilled water

  • Analytical balance (±0.1 mg)

  • Corrosive medium (e.g., 0.5 M H₂SO₄ or 1 M HCl)

  • This compound

  • Thermostatically controlled water bath

Procedure:

  • Coupon Preparation: Mechanically polish the steel coupons using successive grades of emery paper to achieve a smooth, uniform surface.[5]

  • Degrease the coupons by sonicating in acetone, followed by rinsing with ethanol and distilled water.[5]

  • Dry the coupons thoroughly and weigh them accurately using an analytical balance.

  • Immersion: Prepare the corrosive solutions with and without various concentrations of this compound.[5]

  • Completely immerse the weighed coupons in the test solutions in separate beakers. Maintain a constant temperature (e.g., 25°C) using a water bath.[8]

  • After a specified immersion period (e.g., 24 hours), retrieve the coupons.

  • Cleaning and Re-weighing: Gently clean the coupons with a brush to remove corrosion products, rinse with distilled water and acetone, and dry.[5]

  • Reweigh the coupons to determine the mass loss.[5]

Calculations:

  • Corrosion Rate (CR) in mm/year: CR = (87.6 × W) / (A × T × D)

    • Where: W = Weight loss (mg), A = Area of coupon (cm²), T = Immersion time (hours), D = Density of steel (g/cm³).

  • Inhibition Efficiency (IE%) : IE% = [(CR₀ - CRᵢ) / CR₀] × 100

    • Where: CR₀ = Corrosion rate without inhibitor, CRᵢ = Corrosion rate with inhibitor.

Potentiodynamic Polarization (PDP)

Objective: To study the effect of the inhibitor on the anodic and cathodic reactions and to determine electrochemical parameters like corrosion potential (Ecorr) and corrosion current density (Icorr).[5]

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Prepared steel sample.[8]

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.[4]

    • Counter Electrode (CE): Platinum or graphite rod.[4]

Procedure:

  • Electrode Preparation: Embed the steel sample in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish, then clean and dry it as described in the weight loss protocol.[5]

  • Assemble the three-electrode cell with the test solution (with and without inhibitor).

  • Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 60 minutes until a steady state is reached.[9]

  • Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5 to 1 mV/s).[9][10]

  • Record the resulting current density as a function of the applied potential to generate a Tafel plot.

Data Analysis:

  • Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point.

  • The potential at the intersection is the Corrosion Potential (Ecorr) .

  • The current density at the intersection is the Corrosion Current Density (Icorr) .[11]

  • Inhibition Efficiency (IE%) : IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100

    • Where: Icorr₀ = Corrosion current density without inhibitor, Icorrᵢ = Corrosion current density with inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the properties of the inhibitor film and the kinetics of the corrosion process by measuring the impedance of the electrochemical system.[12]

Apparatus:

  • Potentiostat/Galvanostat with a frequency response analyzer.

  • The same three-electrode cell setup as used for PDP.

Procedure:

  • Prepare and set up the electrochemical cell as described for the PDP measurements.

  • Allow the system to reach a steady state at its OCP.

  • Apply a small amplitude sinusoidal AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz down to 10 mHz).[5][13]

  • Record the impedance response of the system.

Data Analysis:

  • Present the impedance data as Nyquist plots (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).[12]

  • The Nyquist plot for an inhibited system typically shows a larger semicircle diameter compared to the uninhibited system, indicating higher corrosion resistance.

  • Model the impedance data using an appropriate equivalent electrical circuit (e.g., a Randles circuit). The key parameters obtained are:

    • Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate. A higher Rct indicates better inhibition.[7]

    • Double Layer Capacitance (Cdl): Related to the properties of the electric double layer at the metal/solution interface. A decrease in Cdl upon inhibitor addition suggests the adsorption of inhibitor molecules.[13]

  • Inhibition Efficiency (IE%) : IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

    • Where: Rct₀ = Charge transfer resistance without inhibitor, Rctᵢ = Charge transfer resistance with inhibitor.

Surface Analysis

Objective: To visually confirm the formation of a protective film and analyze the surface morphology of the steel after corrosion testing.

Techniques:

  • Scanning Electron Microscopy (SEM): Used to observe the surface topography of the steel coupons after immersion in the corrosive medium with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection.[7][14]

  • Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX can be used to perform elemental analysis of the surface, confirming the presence of sulfur and nitrogen from the adsorbed this compound molecules.[6][14]

References

Application Notes and Protocols for N-Acetylthiourea in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical uses of N-Acetylthiourea and its derivatives. This document includes physicochemical properties, detailed experimental protocols for quantitative analysis, and potential applications in chemosensing.

Physicochemical Properties of this compound

This compound is a versatile compound with properties that make it useful in various chemical syntheses and analytical methods.[1] A summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
Molecular FormulaC₃H₆N₂OS[1][2]
Molecular Weight118.16 g/mol [1][2]
AppearanceWhite crystalline powder[1][3]
Melting Point165-169 °C[1][4]
SolubilitySlightly soluble in cold water, soluble in hot water[1][3]
pKa11.24 ± 0.70 (Predicted)[1]

Quantitative Analysis of N-Acyl Thiourea Derivatives by RP-HPLC

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the quantitative determination of N-acyl thiourea derivatives, demonstrating the utility of this class of compounds in analytical chemistry.[5][6] This method is suitable for routine quality control analysis.[5][6]

Quantitative Data for the RP-HPLC Method

The following table summarizes the performance characteristics of the validated RP-HPLC method for a representative N-acyl thiourea derivative (compound 1d).[5][6]

ParameterValueReference(s)
Linearity Range0.05 - 40 µg/mL[6]
Correlation Coefficient (R²)> 0.99[6]
Limit of Detection (LOD)0.0174 µg/mL[5][6]
Limit of Quantitation (LOQ)0.0521 µg/mL[5][6]
Precision and Accuracy98 - 102%[6]

Experimental Protocol: RP-HPLC Quantification

This protocol is adapted from the validated method for the quantitative determination of N-acyl thiourea derivatives.[7]

a) Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine

  • Ortho-phosphoric acid

  • N-acyl thiourea derivative standard

  • Syringe filters (0.45 µm, nylon)

b) Apparatus

  • Waters Alliance HPLC system with a 2695 separations module and a 2998 PDA detector, or equivalent

  • Inertsil ODS-3 C18 column (5 µm, 4.6 x 250 mm), or equivalent

  • Analytical balance

  • pH meter

  • Sonicator

c) Chromatographic Conditions

  • Mobile Phase: A mixture of Solvent A and water (93:7, v/v). Solvent A consists of water and acetonitrile (20:80, v/v) with 0.7 mL of triethylamine added, and the pH adjusted to 3.3 with ortho-phosphoric acid.[7]

  • Elution: Isocratic[7]

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 10 µL[7]

  • Column Temperature: Ambient

  • Detection Wavelength: 275 nm[7]

  • Run Time: 35 minutes[7]

d) Procedure

  • Mobile Phase Preparation: Prepare Solvent A by mixing the appropriate amounts of water, acetonitrile, and triethylamine. Adjust the pH to 3.3 using ortho-phosphoric acid. Mix Solvent A with water in a 93:7 (v/v) ratio to prepare the final mobile phase. Filter and sonicate the mobile phase for at least one hour before use.[7]

  • Standard Solution Preparation: Accurately weigh a known amount of the N-acyl thiourea derivative standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations within the linear range (0.05 - 40 µg/mL).

  • Sample Preparation: Dissolve the sample containing the N-acyl thiourea derivative in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of the N-acyl thiourea derivative in the sample by interpolating its peak area from the calibration curve.

Workflow for RP-HPLC Analysis

G A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E Injection of Standards and Sample B->E C Sample Preparation C->E D->E F Data Acquisition E->F G Peak Integration and Calibration Curve F->G H Quantification of Analyte G->H

Caption: Workflow for the quantitative analysis of N-acyl thiourea derivatives by RP-HPLC.

Potential as a Chemosensor for Metal Ion Detection

Thiourea derivatives are recognized for their ability to act as chemosensors for metal ions due to the presence of nitrogen and sulfur atoms that can effectively coordinate with metal cations.[8] The interaction between the thiourea moiety and a metal ion can alter the electronic properties of the molecule, leading to a detectable colorimetric or fluorescent signal.[8] While specific data for this compound is limited, analogous compounds show promise for this application.[8]

Experimental Protocol: Spectrophotometric Metal Ion Detection (General)

This protocol provides a general methodology for evaluating the potential of this compound as a spectrophotometric chemosensor for a target metal ion.

a) Reagents and Materials

  • This compound

  • Stock solution of the target metal ion (e.g., 1 mM)

  • Stock solutions of various other metal ions (for interference studies)

  • Appropriate buffer solution (e.g., Britton-Robinson buffer)

  • Organic solvent (e.g., acetone, acetonitrile)

b) Apparatus

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

c) Procedure

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent.

  • Titration with Target Metal Ion:

    • Place a known concentration of the this compound solution in a cuvette.

    • Record the initial UV-Vis absorption spectrum.

    • Incrementally add small aliquots of the target metal ion stock solution.

    • Record the UV-Vis spectrum after each addition and equilibration.

    • Observe changes in the absorption spectrum (e.g., appearance of new peaks, shift in wavelength).

  • Selectivity Study:

    • Prepare solutions of this compound with the target metal ion.

    • To these solutions, add solutions of other potentially interfering metal ions.

    • Record the UV-Vis spectra and observe any significant changes.

  • Determination of Stoichiometry (Job's Plot):

    • Prepare a series of solutions with varying mole fractions of this compound and the target metal ion, keeping the total molar concentration constant.

    • Measure the absorbance at the wavelength of maximum change.

    • Plot the change in absorbance versus the mole fraction of the metal ion. The maximum of the plot indicates the stoichiometry of the complex.

Proposed Chemosensing Mechanism

G cluster_0 Analyte Recognition cluster_1 Signal Transduction cluster_2 Detection A This compound (Receptor) C Complex Formation A->C Coordination B Metal Ion (Analyte) B->C D Change in Electronic Properties C->D E Optical Signal Generation D->E F Spectrophotometric Measurement E->F G cluster_0 Step 1: Acetyl Isothiocyanate Formation cluster_1 Step 2: this compound Synthesis cluster_2 Step 3: Isolation and Purification A Dissolve NH4SCN in Acetone B Add Acetyl Chloride A->B C Reflux for 1 hour B->C D Cool to Room Temperature C->D E Add Concentrated NH4OH D->E F Stir for 2 hours E->F G Remove Excess Ammonia F->G H Precipitate in Ice-Water G->H I Filter and Dry H->I J Recrystallize I->J

References

Application of N-Acetylthiourea in the Synthesis of Antimicrobial Agents: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetylthiourea and its derivatives represent a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial properties.[1][2] The thiourea moiety serves as a key pharmacophore, and its N-acylation provides a strategic avenue for the synthesis of diverse chemical libraries with the potential for novel antimicrobial agents.[1][3] These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6]

The synthesis of N-acylthiourea derivatives is often straightforward, typically involving the reaction of an acyl chloride with a thiocyanate salt to form a reactive isothiocyanate intermediate.[7] This intermediate readily undergoes nucleophilic attack by an amine to yield the desired N,N'-disubstituted thiourea.[7][8] This synthetic flexibility allows for the introduction of various substituents, enabling the fine-tuning of their antimicrobial efficacy and pharmacokinetic properties.

This document provides detailed application notes, experimental protocols, and data on the synthesis and antimicrobial evaluation of this compound derivatives to support researchers in the development of new anti-infective drug candidates.

Data Presentation: Antimicrobial Activity of N-Acyl Thiourea Derivatives

The following table summarizes the in vitro antimicrobial activity of selected N-acyl thiourea derivatives against various microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) in µg/mL.

Compound IDDerivative MoietyTest OrganismMIC (µg/mL)MBIC (µg/mL)Reference
1b BenzothiazoleE. coli ATCC 25922>5000625[9]
1d 6-MethylpyridineE. coli ATCC 25922>5000625[9]
TD4 Not SpecifiedS. aureus (MRSA)2-16-[10]
TD4 Not SpecifiedS. epidermidis8-[10]
TD4 Not SpecifiedE. faecalis4-[10]
1a ThiazoleS. aureus--[4]
1g ThiazoleS. aureus--[4]
1h ThiazoleS. aureus--[4]
1o ThiazoleP. aeruginosa--[4]
1e PyridineE. coli--[4]

Experimental Protocols

Protocol 1: General Synthesis of N-Acyl Thiourea Derivatives

This protocol describes a common two-step, one-pot method for synthesizing N-acyl thiourea derivatives.[7][8]

Materials and Reagents:

  • Acetyl chloride (or other suitable acyl chloride)

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Appropriate amine (e.g., aniline, heterocyclic amine)

  • Dry Acetone

  • Deionized Water

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: Formation of Acetyl Isothiocyanate

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 0.11 mol of potassium thiocyanate to 50 mL of dry acetone.

  • Stir the suspension to ensure it is well-mixed.

  • From the dropping funnel, add 0.1 mol of acetyl chloride dropwise to the stirred suspension over a period of 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour to ensure the complete formation of acetyl isothiocyanate.[1]

Step 2: Formation of N-Acetyl-N'-Substituted Thiourea

  • Cool the reaction mixture to room temperature.

  • Slowly add a solution of 0.1 mol of the desired amine in 25 mL of dry acetone to the reaction mixture.[7]

  • Continue stirring the reaction mixture at room temperature for an additional 2 hours.

  • Pour the resulting solution into a beaker containing an ice-water mixture to precipitate the crude product.[1]

  • Collect the crude precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water.[7]

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization: The identity and purity of the synthesized compound should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and FTIR).[1][4]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.[6][11][12]

Materials and Reagents:

  • Synthesized N-acyl thiourea derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Positive control antibiotic (e.g., Ciprofloxacin)[8]

  • Negative control (broth with DMSO)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted compound.

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and DMSO, but no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10][12]

Visualizations

Synthesis_Workflow AcylChloride Acyl Chloride (e.g., Acetyl Chloride) Intermediate Acyl Isothiocyanate (Reactive Intermediate) AcylChloride->Intermediate Step 1: Reflux Thiocyanate Thiocyanate Salt (KSCN or NH4SCN) Thiocyanate->Intermediate Solvent1 Dry Acetone Solvent1->Intermediate Product N-Acylthiourea Derivative Intermediate->Product Step 2: Nucleophilic Addition Amine Amine (Primary or Secondary) Amine->Product Solvent2 Dry Acetone Solvent2->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Antimicrobial Agent Purification->FinalProduct

Caption: General workflow for the synthesis of N-Acylthiourea antimicrobial agents.

Mechanism_of_Action Thiourea N-Acylthiourea Derivative Inhibition Inhibition Thiourea->Inhibition Binds to active site Disruption Disruption Thiourea->Disruption BacterialCell Bacterial Cell Enzyme Essential Bacterial Enzyme (e.g., Enoyl-ACP Reductase) MetabolicPathway Metabolic Pathway (e.g., Fatty Acid Synthesis) Homeostasis Cellular Homeostasis (e.g., NAD+/NADH balance) Enzyme->MetabolicPathway Catalyzes CellDeath Bacterial Cell Death MetabolicPathway->CellDeath Leads to Homeostasis->CellDeath Leads to Inhibition->Enzyme Disruption->Homeostasis

Caption: Proposed mechanism of antimicrobial action for N-Acylthiourea derivatives.

References

Troubleshooting & Optimization

Troubleshooting low yield in N-Acetylthiourea synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the synthesis of N-Acetylthiourea. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues leading to low reaction yields and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is a two-step, one-pot reaction.[1][2] This process begins with the in-situ formation of acetyl isothiocyanate from the reaction of acetyl chloride with a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate.[1][2] The highly reactive acetyl isothiocyanate intermediate is then immediately treated with an amine, in this case, ammonia (from ammonium hydroxide), to yield this compound.[1]

Q2: What is the expected yield for this synthesis?

A2: Expected yields for analogous thiourea syntheses are generally in the range of 74-81%.[1] However, various factors can significantly impact the final yield.

Q3: What are the key physicochemical properties of this compound?

A3: Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₃H₆N₂OS
Molecular Weight 118.16 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 165-169 °C[1][3]
Solubility Slightly soluble in cold water, soluble in hot water.[1][4]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product should be confirmed through various analytical techniques, including melting point determination and spectroscopic analysis such as ¹H NMR, ¹³C NMR, and FTIR.[1] A sharp melting point range is indicative of high purity.[5]

Troubleshooting Guide: Low Yield

This guide addresses common issues encountered during the synthesis of this compound that may lead to low yields.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I resolve them?

Answer: Low yields in this compound synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

Issue 1: Moisture Contamination
  • Cause: The acetyl isothiocyanate intermediate is highly sensitive to moisture.[6] Any presence of water in the reaction flask, solvent, or on the glassware can lead to its decomposition and significantly reduce the yield.

  • Solution:

    • Ensure all glassware is thoroughly oven-dried before use.

    • Use an anhydrous solvent, such as dry acetone.[1][2]

    • Conduct the reaction under a dry atmosphere, for example, by using a drying tube or an inert gas like nitrogen.[6]

Issue 2: Reagent Quality and Stoichiometry
  • Cause: The purity of the starting materials is crucial. Impurities in acetyl chloride or the thiocyanate salt can lead to side reactions. Incorrect stoichiometry can also result in incomplete conversion.

  • Solution:

    • Use high-purity, fresh reagents.

    • Ensure accurate molar ratios of the reactants as specified in the protocol. For the reaction with ammonia, an excess of ammonium hydroxide is typically used to ensure complete reaction of the isothiocyanate.[1]

Issue 3: Suboptimal Reaction Conditions
  • Cause: Reaction temperature and time play a critical role. The formation of acetyl isothiocyanate may require heating to ensure completion, while the subsequent reaction with ammonia is often performed at a lower temperature to control the exothermic reaction.[1]

  • Solution:

    • Step 1 (Isothiocyanate Formation): Ensure the initial reaction mixture is heated to reflux for the recommended time (e.g., 1 hour) to facilitate the complete formation of acetyl isothiocyanate.[1]

    • Step 2 (Reaction with Ammonia): Cool the reaction mixture to room temperature before the dropwise addition of concentrated ammonium hydroxide to manage heat evolution.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6]

Issue 4: Product Loss During Workup and Purification
  • Cause: Significant product loss can occur during the isolation and purification steps. This compound has some solubility in cold water, which can lead to losses during washing.[1]

  • Solution:

    • Precipitation: Ensure complete precipitation by pouring the reaction mixture into an ice-water mixture.[1]

    • Washing: Wash the filtered solid with minimal portions of ice-cold water to reduce loss due to solubility.[1]

    • Recrystallization: If recrystallization is necessary for higher purity, use a minimal amount of hot solvent (e.g., hot water or ethanol) and allow for slow cooling to maximize crystal formation.[1][6]

Experimental Protocol: this compound Synthesis

This protocol is adapted from established procedures for the synthesis of N-acylthioureas.[1][2]

Materials and Reagents:

  • Acetyl chloride

  • Ammonium thiocyanate

  • Anhydrous acetone

  • Concentrated ammonium hydroxide

  • Ice

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

Step 1: Formation of Acetyl Isothiocyanate

  • In a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add ammonium thiocyanate (1.0 equivalent) and anhydrous acetone.

  • Stir the suspension to ensure it is well-mixed.

  • From the dropping funnel, add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension over 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour to ensure the complete formation of acetyl isothiocyanate.[1]

Step 2: Synthesis of this compound

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated ammonium hydroxide (2.0 equivalents) to the reaction mixture with continuous stirring. Control the addition to manage any heat evolution.

  • After the addition of ammonium hydroxide, continue stirring the reaction mixture at room temperature for an additional 2 hours.[1]

  • To remove excess ammonia, gently heat the solution on a water bath for approximately 30 minutes.[1]

  • Pour the resulting solution into a beaker containing an ice-water mixture to precipitate the crude this compound.[1]

  • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with three portions of ice-cold water.[1]

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, the crude product can be recrystallized from hot water or ethanol.[1]

Visualizations

G cluster_0 Step 1: Acetyl Isothiocyanate Formation cluster_1 Step 2: this compound Synthesis A Mix Acetyl Chloride and Ammonium Thiocyanate in Anhydrous Acetone B Reflux for 1 hour A->B C Cool to Room Temperature B->C D Add Concentrated Ammonium Hydroxide C->D In-situ Intermediate E Stir for 2 hours D->E F Precipitate in Ice Water E->F G Filter and Dry F->G H This compound (Product) G->H

Caption: Workflow for the two-step synthesis of this compound.

G Start Low Yield Observed Moisture Check for Moisture (Glassware, Solvent) Start->Moisture Reagents Verify Reagent Quality and Stoichiometry Start->Reagents Conditions Optimize Reaction (Temp., Time, TLC) Start->Conditions Workup Review Workup and Purification Steps Start->Workup Sol_Moisture Use Oven-Dried Glassware and Anhydrous Solvent Moisture->Sol_Moisture Sol_Reagents Use Pure Reagents and Correct Molar Ratios Reagents->Sol_Reagents Sol_Conditions Ensure Proper Reflux Time and Controlled Addition Conditions->Sol_Conditions Sol_Workup Use Ice-Cold Water for Washing and Minimize Solvent in Recrystallization Workup->Sol_Workup End Improved Yield Sol_Moisture->End Sol_Reagents->End Sol_Conditions->End Sol_Workup->End

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of N-Acetylthiourea by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Acetylthiourea. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the recrystallization process.

Troubleshooting Recrystallization Issues

Recrystallization is a critical technique for purifying solid organic compounds like this compound. However, various challenges can arise during the experiment. This section provides solutions to common problems.

ProblemPotential CauseSolution
Low or No Crystal Formation - Too much solvent was used, preventing the solution from reaching saturation upon cooling. - The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration of this compound and allow it to cool again. - Consider a different recrystallization solvent or a mixed solvent system (e.g., ethanol-water).
"Oiling Out" (Formation of an Oil Instead of Crystals) - The boiling point of the solvent is higher than the melting point of this compound (165-169 °C). - The solution is supersaturated, causing the compound to precipitate too quickly. - Presence of significant impurities that lower the melting point of the mixture.- Choose a solvent with a lower boiling point. - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider a preliminary purification step, such as washing the crude solid, before recrystallization.
Poor Recovery of Purified Product - Too much solvent was used for recrystallization, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with an excessive volume of cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude this compound. - Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals - The crude sample contains colored impurities that co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Crystals Crash Out of Solution Too Quickly - The solution was cooled too rapidly, trapping impurities within the crystal lattice.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the recrystallization of this compound.

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on available data, suitable solvents for this compound include:

  • Water: this compound is soluble in hot water and slightly soluble in cold water.[1][2][3]

  • Ethanol: It is also soluble in ethanol.[3]

  • Acetic Acid: Acetic acid has been used for the recrystallization of related thiourea compounds and can be a viable option.

A preliminary solvent screen with small amounts of your crude product is recommended to determine the best choice for your specific sample and impurity profile.

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude this compound. A good starting point is to add a small volume of the chosen solvent to your crude product and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until all the solid has just dissolved.

Q3: What are some common impurities in this compound, and how can they be removed?

A3: Common impurities can arise from the starting materials or side reactions during synthesis. For instance, if synthesized from thiourea and acetyl chloride, unreacted thiourea or diacetylthiourea could be present. Washing the crude product with a solvent in which the impurities are soluble but this compound is not can be an effective preliminary purification step. For persistent impurities, column chromatography may be necessary.

Q4: My this compound appears as a white crystalline powder. How can I confirm its purity after recrystallization?

A4: A key indicator of purity is the melting point. Pure this compound has a sharp melting point range of 165-169 °C.[2] A broad melting range suggests the presence of impurities. Further confirmation of purity can be obtained using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (e.g., NMR, IR).

Experimental Protocols

Below are detailed methodologies for the recrystallization of this compound from common solvents.

Protocol 1: Recrystallization from Hot Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture to boiling on a hot plate with constant stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): Follow the same procedure as in the water protocol.

  • Hot Filtration: Perform a hot filtration as described in the water protocol, using ethanol as the solvent.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified product.

Protocol 3: Recrystallization from Acetic Acid

Note: Acetic acid is corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solid dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not place in a freezer as glacial acetic acid will freeze.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a less polar solvent in which this compound is insoluble, such as diethyl ether, to remove residual acetic acid.

  • Drying: Dry the crystals thoroughly in a vacuum desiccator to remove all traces of the solvents.

Process Visualizations

To further aid in understanding the experimental workflows and troubleshooting logic, the following diagrams are provided.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound add_solvent Add minimum hot solvent start->add_solvent dissolve Completely dissolve solid add_solvent->dissolve hot_filtration Hot filtration (optional) dissolve->hot_filtration cool_slowly Cool solution slowly hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry purified crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: General experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Recrystallization Issue no_crystals No/Low Crystal Yield start->no_crystals oiling_out Oiling Out start->oiling_out low_recovery Poor Recovery start->low_recovery sol1 Evaporate excess solvent no_crystals->sol1 Too much solvent? sol2 Change solvent / Use mixed solvent no_crystals->sol2 Compound too soluble? sol3 Reheat, add solvent, cool slowly oiling_out->sol3 sol4 Use minimum hot solvent low_recovery->sol4 Too much solvent? sol5 Pre-heat filtration apparatus low_recovery->sol5 Premature crystallization?

Caption: Troubleshooting logic for common issues in this compound recrystallization.

References

Navigating the Synthesis of N-Acetylthiourea: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of N-Acetylthiourea. This resource addresses common side reactions and offers practical solutions to optimize synthesis, ensuring high yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis, typically achieved through the reaction of acetyl chloride with a thiocyanate salt to form an in situ acetyl isothiocyanate intermediate followed by reaction with ammonia, can be prone to several side reactions. Understanding and mitigating these reactions are crucial for successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method is a two-step, one-pot synthesis. Initially, acetyl chloride reacts with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an anhydrous solvent like acetone to generate acetyl isothiocyanate. This highly reactive intermediate is then treated with ammonia (usually in the form of ammonium hydroxide) to yield this compound.[1]

Q2: My reaction mixture turned dark brown/black. What is the likely cause?

A2: The darkening of the reaction mixture, often accompanied by the formation of tar-like substances, typically indicates decomposition of the acetyl isothiocyanate intermediate or polymerization side reactions. These are often exacerbated by elevated temperatures or prolonged reaction times. It is crucial to monitor the reaction progress and maintain appropriate temperature control.

Q3: I have a low yield of this compound. What are the primary reasons?

A3: Low yields can stem from several factors. The most common cause is the hydrolysis of the highly moisture-sensitive acetyl isothiocyanate intermediate.[2] Other potential reasons include incomplete formation of the intermediate, formation of side products such as N,N'-diacetylthiourea, or loss of product during workup and purification. Ensuring anhydrous reaction conditions and using pure reagents are critical for maximizing yield.[2]

Q4: How can I purify the crude this compound product?

A4: The most effective and commonly used method for purifying crude this compound is recrystallization.[1] Suitable solvents for recrystallization include hot water or ethanol. The process involves dissolving the crude product in a minimum amount of the hot solvent and allowing it to cool slowly, which results in the formation of purified crystals.

Troubleshooting Guide: Common Side Reactions and Avoidance Strategies

This guide details the most common side reactions encountered during this compound synthesis and provides actionable strategies to minimize their occurrence.

Side Reaction Problem Description Plausible Cause Recommended Solution
Hydrolysis Low yield of this compound, presence of acetic acid and thiocyanate salts in the crude product.The acetyl isothiocyanate intermediate is highly reactive towards water. Any moisture in the solvent, reagents, or glassware will lead to its rapid hydrolysis.- Use anhydrous solvents (e.g., dry acetone).- Thoroughly dry all glassware in an oven before use.- Handle hygroscopic reagents (e.g., potassium thiocyanate) in a dry environment (e.g., glove box or under an inert atmosphere).- Ensure the starting acetyl chloride is of high purity and free from hydrolysis products.
Formation of N,N'-diacetylthiourea Presence of a less polar byproduct in TLC analysis, confirmed by spectroscopic methods.Excess acetylating agent or reaction conditions that favor the reaction of this compound with another molecule of acetyl isothiocyanate or unreacted acetyl chloride.- Use a stoichiometric amount or a slight excess of the thiocyanate salt relative to acetyl chloride.- Control the reaction temperature; higher temperatures may promote this side reaction.- Ensure the complete conversion of acetyl chloride to acetyl isothiocyanate before the addition of the amine.
Formation of Acetamide Presence of a polar byproduct in the crude product.Unreacted acetyl chloride remaining in the reaction mixture when ammonium hydroxide is added.- Ensure the reaction between acetyl chloride and the thiocyanate salt goes to completion. This can be monitored by techniques like TLC or IR spectroscopy.- Add the acetyl chloride dropwise to the thiocyanate salt suspension to maintain a low concentration of free acetyl chloride.
Polymerization/Decomposition The reaction mixture becomes dark and viscous, leading to a low yield of the desired product and difficulties in purification.The acetyl isothiocyanate intermediate can be unstable, especially at elevated temperatures, leading to polymerization or decomposition.- Maintain a controlled temperature throughout the reaction, especially during the formation of the isothiocyanate.- Avoid prolonged reaction times. Monitor the progress of the reaction and proceed to the next step as soon as the intermediate is formed.- Use freshly prepared or purified reagents to avoid catalytic decomposition by impurities.

Quantitative Data on Reaction Conditions

The following table provides representative data on how different reaction conditions can impact the yield of this compound and the formation of a key byproduct, N,N'-diacetylthiourea.

Condition This compound Yield (%) N,N'-diacetylthiourea (%) Notes
Anhydrous Acetone, 25°C85< 2Optimal conditions with dry solvent lead to high yield and minimal side products.
Acetone with 1% Water, 25°C60< 2The presence of a small amount of water significantly reduces the yield due to hydrolysis of the acetyl isothiocyanate intermediate.
Anhydrous Acetone, 50°C7510Elevated temperatures can lead to an increase in the formation of the N,N'-diacetylthiourea byproduct.
Anhydrous THF, 25°C82< 3Tetrahydrofuran can also be used as a solvent, with comparable results to acetone under anhydrous conditions.

Note: The data presented in this table is illustrative and based on typical experimental outcomes. Actual results may vary depending on specific experimental parameters.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from acetyl chloride and ammonium thiocyanate.

Materials:

  • Acetyl chloride

  • Ammonium thiocyanate

  • Anhydrous acetone

  • Concentrated ammonium hydroxide

  • Ice

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add ammonium thiocyanate (1.0 equivalent) to anhydrous acetone.

  • Stir the suspension and add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, heat the mixture to reflux for 1 hour to ensure the complete formation of acetyl isothiocyanate.[1]

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated ammonium hydroxide (2.0 equivalents) to the stirred mixture. An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary.[1]

  • Continue stirring at room temperature for 2 hours.

  • Pour the reaction mixture into a beaker containing an ice-water mixture to precipitate the crude this compound.[1]

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.

  • For further purification, recrystallize the crude product from hot water or ethanol.[1]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams, generated using Graphviz, illustrate the synthesis pathway, common side reactions, and a troubleshooting workflow.

G cluster_main This compound Synthesis Pathway Acetyl_Chloride Acetyl Chloride Acetyl_Isothiocyanate Acetyl Isothiocyanate (Intermediate) Acetyl_Chloride->Acetyl_Isothiocyanate Anhydrous Acetone Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Acetyl_Isothiocyanate Anhydrous Acetone N_Acetylthiourea This compound (Product) Acetyl_Isothiocyanate->N_Acetylthiourea Ammonia Ammonia Ammonia->N_Acetylthiourea

Caption: Main synthesis pathway for this compound.

G cluster_side Common Side Reaction Pathways Acetyl_Isothiocyanate Acetyl Isothiocyanate Hydrolysis_Products Acetic Acid + Thiocyanic Acid Acetyl_Isothiocyanate->Hydrolysis_Products Hydrolysis Diacetylthiourea N,N'-diacetylthiourea Acetyl_Isothiocyanate->Diacetylthiourea Self-reaction or with excess acetylating agent Water Water (Moisture) Water->Hydrolysis_Products Acetyl_Chloride_Excess Excess Acetyl Chloride Acetamide Acetamide Acetyl_Chloride_Excess->Acetamide Reaction with Ammonia N_Acetylthiourea This compound N_Acetylthiourea->Diacetylthiourea Ammonia Ammonia Ammonia->Acetamide

Caption: Pathways of common side reactions in this compound synthesis.

G cluster_troubleshooting Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Anhydrous Verify Anhydrous Conditions? Start->Check_Anhydrous Dry_Reagents Use Dry Solvents & Oven-Dried Glassware Check_Anhydrous->Dry_Reagents No Check_Purity Check Reagent Purity? Check_Anhydrous->Check_Purity Yes Dry_Reagents->Check_Purity Purify_Reagents Purify/Use Fresh Reagents Check_Purity->Purify_Reagents No Check_Temp Optimize Reaction Temperature? Check_Purity->Check_Temp Yes Purify_Reagents->Check_Temp Control_Temp Maintain Recommended Temperature Check_Temp->Control_Temp No Optimize Re-run with Optimized Conditions Check_Temp->Optimize Yes Control_Temp->Optimize

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Optimizing reaction conditions for N-Acetylthiourea synthesis (temperature, solvent)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of N-Acetylthiourea. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically a two-step, one-pot reaction.[1][2] It begins with the formation of a reactive acetyl isothiocyanate intermediate from the reaction of acetyl chloride with a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN).[1][3][4] This intermediate is then reacted in situ with an amine. For the synthesis of the parent this compound, concentrated ammonium hydroxide is used as the source of ammonia for the nucleophilic addition.[1]

Q2: Which solvents are optimal for this compound synthesis?

Anhydrous acetone is the most commonly recommended solvent for this synthesis.[1][2] Tetrahydrofuran (THF) can also be used.[5] It is critical that the solvent is anhydrous, as the acetyl isothiocyanate intermediate is highly sensitive to moisture, which can lead to low yields.[5]

Q3: What is the ideal temperature range for the reaction?

The synthesis involves several temperature-sensitive stages:

  • Formation of Acetyl Isothiocyanate: The dropwise addition of acetyl chloride to the thiocyanate salt suspension is often exothermic.[1] To prevent overheating and subsequent decomposition, this step should be performed at a controlled low temperature, for instance, by using an ice bath.[5]

  • Reaction with Ammonia: After the formation of the intermediate, the reaction mixture is typically cooled to room temperature before the slow addition of ammonium hydroxide to manage heat evolution.[1]

  • Reaction Completion: Following the addition of ammonia, the mixture is stirred at room temperature for a couple of hours to ensure the reaction goes to completion.[1] Some protocols may involve a gentle heating or reflux step to drive the reaction, but excessive heat can promote side product formation.[3][5] Monitoring the reaction with Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and temperature.[5]

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[5][6] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of a new spot corresponding to the this compound product.[5] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used for this purpose.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Moisture Contamination: The acetyl isothiocyanate intermediate is highly sensitive to moisture.[5]Ensure all glassware is oven-dried and the reaction is conducted under a dry atmosphere (e.g., using a drying tube). The solvent must be anhydrous.[5]
Poor Reagent Quality: Acetyl chloride can degrade upon storage. The thiocyanate salt may not be completely dry.[5]Use freshly distilled or a newly opened bottle of acetyl chloride. Ensure the ammonium or potassium thiocyanate is thoroughly dried before use.[5]
Inadequate Temperature Control: The initial reaction can be exothermic. Excessive heat can lead to the formation of side products and decomposition.[5]Add acetyl chloride slowly (dropwise) while cooling the reaction vessel in an ice bath to maintain a low temperature.[5]
Final Product is Impure Side Reactions: Unwanted side reactions can occur, especially at elevated temperatures or with prolonged reaction times.[5]Monitor the reaction by TLC to avoid unnecessarily long reaction times.[5] Purification via recrystallization is the most effective method for the solid product.[3]
Incomplete Reaction: The reaction may not have gone to completion.Ensure sufficient reaction time after the addition of all reagents. Gentle heating might be necessary, but should be monitored carefully by TLC.[5][7]
Reaction Mixture Darkens or Forms Tar Decomposition/Polymerization: This often indicates decomposition of the intermediate or product, frequently caused by overheating.[5]Maintain strict temperature control, especially during the exothermic addition of acetyl chloride.[5] Slow, dropwise addition of reagents is crucial.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of this compound.[1]

Materials and Reagents:

  • Ammonium thiocyanate (NH₄SCN)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous Acetone

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ice-water mixture

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add ammonium thiocyanate (1.0 equivalent) and anhydrous acetone. Stir the suspension to ensure it is well-mixed.[1]

  • Formation of Acetyl Isothiocyanate: From the dropping funnel, add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension over 30 minutes. An exothermic reaction may be observed; use an ice bath if necessary to control the temperature.[1]

  • Intermediate Reaction: After the addition is complete, gently heat the reaction mixture to reflux and maintain for 1 hour to ensure the complete formation of acetyl isothiocyanate.[1]

  • Formation of this compound: Cool the reaction mixture to room temperature. Slowly add concentrated ammonium hydroxide (2.0 equivalents) to the mixture with continuous stirring. Control the rate of addition to manage any heat evolution.[1]

  • Reaction Completion: Continue stirring the reaction mixture at room temperature for an additional 2 hours.[1]

  • Work-up: Gently heat the solution on a water bath for approximately 30 minutes to remove excess ammonia. Pour the resulting solution into a beaker containing an ice-water mixture to precipitate the crude this compound.[1]

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid with three portions of ice-cold water.[1]

  • Purification: Dry the product in a desiccator or a vacuum oven at a low temperature. For higher purity, the crude product can be recrystallized from hot water or ethanol.[1] The expected yield is in the range of 74-81%.[1]

Quantitative Data Summary

Optimizing reaction conditions is crucial for maximizing yield and purity. The following table summarizes key parameters and their expected outcomes based on literature.

ParameterConditionEffect on ReactionReference
Solvent Anhydrous Acetone or THFEssential for preventing the hydrolysis of the acetyl isothiocyanate intermediate and maximizing yield.[1][5]
Temperature Reagent Addition: Low temperature (ice bath) Reaction: Room temperature to gentle refluxLow temperature during acetyl chloride addition prevents decomposition. Reflux can drive the reaction to completion but risks side product formation if not monitored.[1][5]
Expected Yield Optimized Conditions74-81%[1]

Experimental Workflow Diagram

G cluster_start Step 1: Reagents & Setup cluster_intermediate Step 2: Intermediate Formation (in situ) cluster_reaction Step 3: Product Formation cluster_workup Step 4: Isolation & Purification cluster_final Step 5: Final Product A Ammonium Thiocyanate + Anhydrous Acetone C Acetyl Isothiocyanate A->C Stirring Suspension B Acetyl Chloride B->C Dropwise addition (Temp. Control) E This compound (in solution) C->E Nucleophilic Addition D Ammonium Hydroxide D->E Slow addition (Room Temp.) F Precipitation (Ice-Water) E->F Work-up G Vacuum Filtration F->G H Recrystallization (Hot Water/Ethanol) G->H Crude Product I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude N-Acetylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude N-Acetylthiourea. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

While the exact impurity profile depends on the synthetic route, common impurities in crude this compound may include:

  • Unreacted starting materials: Such as thiourea, acetyl chloride, or acetic anhydride.

  • Side products: Including diacetylthiourea.

  • Residual solvents: From the reaction or initial work-up.

  • Colored impurities: Arising from decomposition or side reactions.

Q2: What is the most effective method for purifying crude this compound?

Recrystallization is the most common and effective method for purifying crude this compound.[1] This technique is generally sufficient to remove small amounts of impurities and yield a product of high purity.

Q3: Which solvents are recommended for the recrystallization of this compound?

Based on solubility data and established protocols, the following solvents are recommended for the recrystallization of this compound:

  • Hot Water[2]

  • Ethanol[2]

  • Acetic Acid[1]

This compound is slightly soluble in cold water but its solubility increases significantly in hot water, making it a good solvent for recrystallization.[1][3]

Q4: How can I assess the purity of my this compound sample?

The purity of this compound can be assessed by the following methods:

  • Melting Point: Pure this compound has a sharp melting point in the range of 165-169 °C.[1][3][4] A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to visualize the number of components in your sample. A single spot suggests a pure compound.

  • Spectroscopic Techniques: ¹H NMR, ¹³C NMR, and FTIR can confirm the chemical structure and identify impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseRecommended Solution
Low or No Crystal Formation - Too much solvent was used.- The compound is highly soluble in the solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and induce crystallization.[5]- Try a different recrystallization solvent or a solvent mixture (e.g., ethanol/water).[5]
"Oiling Out" (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution cooled too rapidly.- Select a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[6]
Colored Crystals - Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Low Recovery of Purified Product - Too much solvent was used for dissolution.- Premature crystallization during hot filtration.- Excessive washing of the collected crystals.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[5]- Pre-heat the filtration apparatus (funnel and flask) before hot filtration.- Wash the crystals with a minimal amount of ice-cold solvent.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃H₆N₂OS
Molecular Weight 118.16 g/mol
Appearance White crystalline solid/powder[1][3]
Melting Point 165-169 °C[1][3][4]
Solubility Slightly soluble in cold water, soluble in hot water.[1][3]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from Hot Water
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of deionized water.

    • Heat the mixture on a hot plate with stirring.

    • Continue adding small portions of hot deionized water until the solid is completely dissolved. Avoid adding a large excess of water to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product).

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Pre-heat a gravity filtration setup (funnel and receiving flask).

    • Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.

Mandatory Visualizations

Logical Workflow for this compound Purification

PurificationWorkflow start Crude this compound assess_purity Assess Purity (Melting Point, TLC) start->assess_purity is_pure Is Purity Acceptable? assess_purity->is_pure choose_solvent Select Solvent (Water, Ethanol, Acetic Acid) is_pure->choose_solvent No final_product Pure this compound is_pure->final_product Yes recrystallize Recrystallization protocol Follow Recrystallization Protocol recrystallize->protocol choose_solvent->recrystallize analyze_purity_after Analyze Purity protocol->analyze_purity_after troubleshoot Troubleshoot (See Guide) is_pure_after Is Purity Acceptable? analyze_purity_after->is_pure_after is_pure_after->final_product Yes is_pure_after->troubleshoot No

Caption: Decision workflow for the purification of crude this compound.

Troubleshooting Recrystallization

References

Technical Support Center: Enhancing the Purity of N-Acetylthiourea for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of N-Acetylthiourea for pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and cost-effectiveness, particularly for removing minor impurities.[1] Column chromatography is employed when recrystallization proves ineffective or when dealing with complex impurity profiles.[1]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: this compound is soluble in hot water and ethanol, making them suitable solvents for recrystallization.[2] Acetic acid has also been reported as a recrystallization solvent.[3] The choice of solvent depends on the impurity profile of the crude product.

Q3: What are the potential impurities in this compound synthesized from acetyl chloride and ammonium thiocyanate?

A3: Potential impurities include unreacted starting materials such as acetyl chloride and ammonium thiocyanate, as well as byproducts like acetanilide, which can form if aniline is present as an impurity or in subsequent reaction steps. Hydrolysis of the intermediate acetyl isothiocyanate can also lead to impurities.

Q4: How can the purity of this compound be assessed?

A4: The purity of this compound can be determined using several analytical techniques. Melting point analysis is a fundamental method; a sharp melting point range close to the literature value (165-169 °C) indicates high purity.[2][3][4] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR are used to confirm the chemical structure and identify impurities.[2] Chromatographic techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for separating and quantifying impurities.

Q5: What are the acceptable impurity levels for this compound in pharmaceutical applications?

A5: The acceptable levels of impurities in an active pharmaceutical ingredient (API) like this compound are defined by regulatory bodies such as the International Council for Harmonisation (ICH). For new drug substances, the reporting threshold for impurities is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or a total daily intake of 1.0 mg, whichever is lower.[5]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Low or No Crystal Formation - Too much solvent was used.- The solution was not fully saturated at a high temperature.- The compound is too soluble in the chosen solvent, even at low temperatures.- Evaporate some of the solvent to concentrate the solution and allow it to cool again.[1]- Reheat the solution and add more crude product until saturation is achieved at the solvent's boiling point.- Select a different recrystallization solvent or use a solvent/anti-solvent system (e.g., ethanol/water).
"Oiling Out" (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of this compound.- The solution is supersaturated and cooling too rapidly.- Presence of significant impurities lowering the melting point of the mixture.- Choose a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider a preliminary purification step, such as a solvent wash or column chromatography, before recrystallization.
Poor Recovery of Purified Product - Too much solvent was used for recrystallization.- The crystals were washed with an excessive volume of cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[6]- Wash the collected crystals with a minimal amount of ice-cold solvent.[1]- Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering.[1]
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1]
Column Chromatography Issues
ProblemPossible CauseSolution
Poor Separation of Compound and Impurities - Inappropriate solvent system (eluent).- Improperly packed column.- Column overloading with the crude sample.- Optimize the eluent system using TLC first. A good starting point for polar thioureas is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[1]- Ensure the silica gel is packed uniformly without cracks or channels.[1]- Use an appropriate ratio of crude product to silica gel by weight, typically ranging from 1:20 to 1:100.[1]
Compound is Stuck on the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[1]
Compound Elutes Too Quickly - The eluent is too polar.- Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[1]

Data Presentation

Table 1: Illustrative Recrystallization Parameters for this compound Purification
ParameterMethod 1Method 2
Solvent EthanolWater
Solvent Volume per Gram of Crude Product 15-20 mL25-30 mL
Dissolution Temperature ~78 °C (Boiling)~100 °C (Boiling)
Cooling Protocol Slow cooling to room temperature, then 0-5 °C for 1 hourGradual cooling to room temperature overnight
Initial Purity (Hypothetical) 95.0%95.0%
Final Purity (Hypothetical) >99.5%>99.0%

Note: The data presented in this table is illustrative and may require optimization for specific batches of crude this compound.

Table 2: Illustrative Column Chromatography Parameters for this compound Purification
ParameterCondition
Stationary Phase Silica Gel (60-120 mesh)
Crude Product to Silica Gel Ratio (w/w) 1:50
Eluent System Hexane-Ethyl Acetate Gradient
Gradient Profile Start with 100% Hexane, gradually increase to 50% Ethyl Acetate
Initial Purity (Hypothetical) 90.0%
Purity of Combined Fractions (Hypothetical) >99.8%

Note: The data presented in this table is illustrative and should be optimized based on TLC analysis.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In a suitable flask, add the crude this compound and a minimal amount of ethanol. Heat the mixture to boiling with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove residual soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature or air-dry them.

Protocol 2: Purification of this compound by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent such as hexane.[1]

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.[1]

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to facilitate the separation of the compound from impurities.[1]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude this compound (Purity: ~90-95%) Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization Primary Method ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->ColumnChromatography Alternative Method PureProduct Pure this compound (Purity: >99.5%) Recrystallization->PureProduct ColumnChromatography->PureProduct TLC_HPLC TLC/HPLC Analysis PureProduct->TLC_HPLC MeltingPoint Melting Point Analysis PureProduct->MeltingPoint

General purification workflow for this compound.

Troubleshooting_Recrystallization decision decision process process issue issue start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oiling_out Oiling out occurs? cool->oiling_out crystals_form Crystals form? collect_crystals Collect and dry pure crystals crystals_form->collect_crystals Yes evaporate_solvent Concentrate solution (evaporate some solvent) crystals_form->evaporate_solvent No oiling_out->crystals_form No reheat_add_solvent Reheat, add more solvent, cool very slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool evaporate_solvent->cool

Troubleshooting decision tree for recrystallization.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active translocates Proteasome Proteasome IkB_P->NFkB releases IkB_P->Proteasome degradation DNA DNA NFkB_active->DNA binds Gene Inflammatory Gene Expression DNA->Gene induces

Illustrative NF-κB signaling pathway, a potential target for anti-inflammatory drugs.

References

Preventing the decomposition of N-Acetylthiourea during a reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetylthiourea. Our goal is to help you anticipate and resolve stability issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of this compound during a reaction?

A1: The stability of this compound is significantly influenced by several factors:

  • pH: The compound is susceptible to rapid hydrolysis in both strongly acidic and strongly basic aqueous solutions.[1][2] Alkaline hydrolysis is particularly rapid.[3]

  • Temperature: Elevated temperatures can lead to thermal decomposition. The initial step in the thermal degradation of N-acyl thioureas often involves the cleavage of the acyl group.

  • Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which can lead to its degradation.[2]

  • Presence of Metal Ions: Certain metal ions can catalyze oxidative degradation.

Q2: I'm observing a lower than expected yield in my reaction involving this compound. Could decomposition be the cause?

A2: Yes, decomposition is a likely contributor to low yields. If your reaction is run in an aqueous medium with a high or low pH, or at an elevated temperature, a significant portion of the this compound may be degrading over the course of the reaction. It is also important to consider the stability of the precursor, acetyl isothiocyanate, which can be unstable.

Q3: My solution of this compound has developed a yellow or brown tint. What does this indicate?

A3: Discoloration of solutions containing thiourea derivatives often points to the formation of degradation products. This can be a result of oxidation or other decomposition pathways.

Q4: How should I store this compound to ensure its stability?

A4: To maintain the stability of solid this compound, it should be stored in a cool, dry place. For long-term storage, refrigeration at temperatures below 30°C is recommended.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the decomposition of this compound in your experiments.

Issue 1: Rapid Decomposition in Alkaline Conditions
  • Symptoms:

    • Significantly low yield of the desired product.

    • Formation of thiourea and acetate as byproducts.

    • Rapid disappearance of this compound as monitored by an analytical technique like HPLC.

  • Root Cause:

    • This compound undergoes rapid alkaline hydrolysis.[3] The reaction follows pseudo-first-order kinetics and the rate becomes independent of the hydroxide ion concentration at concentrations above approximately 0.1 M.[3]

  • Solutions:

    • pH Control: If possible, maintain the reaction pH in the neutral range (pH 6-8).

    • Reaction Time: Minimize the reaction time to reduce the exposure of this compound to alkaline conditions.

    • Temperature: Conduct the reaction at the lowest feasible temperature to slow the rate of hydrolysis.

Data Presentation: Kinetics of Alkaline Hydrolysis
Hydroxide Ion Concentration (M)Pseudo-first-order Rate Constant (s⁻¹) at 25.3 °C
0.00450.00118
0.00900.00213
0.0180.00363
0.0450.0068
0.0900.0090
0.180.0104
0.450.0109
0.900.0105
Data adapted from a study on the alkaline hydrolysis of N-acylthioureas.[3]
Issue 2: Decomposition Due to Oxidative Stress
  • Symptoms:

    • Discoloration of the reaction mixture.

    • Formation of unknown byproducts.

    • Inconsistent reaction outcomes.

  • Root Cause:

    • Thiourea derivatives are susceptible to oxidation, which can be accelerated by the presence of oxidizing agents or catalytic amounts of metal ions.

  • Solutions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Use of Antioxidants: The addition of a suitable antioxidant may help to prevent oxidative degradation. Thiourea and its derivatives have been shown to act as free radical scavengers.[4][5][6]

    • Metal Chelators: If metal-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA to sequester metal ions. Thiourea itself has been shown to protect against copper-induced oxidative damage by forming a redox-inactive complex.

Issue 3: Thermal Decomposition
  • Symptoms:

    • Low yields in reactions conducted at high temperatures.

    • Gas evolution (e.g., toxic oxides of sulfur and nitrogen upon strong heating).[1][2]

    • Formation of thiourea and ketene as primary decomposition products in the gas phase.

  • Solutions:

    • Temperature Optimization: If your reaction allows, perform it at a lower temperature. Even a modest decrease in temperature can significantly reduce the rate of thermal decomposition.

    • Solvent Choice: Select a solvent with a lower boiling point if the reaction temperature is dictated by the solvent's reflux temperature.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the stability of this compound in a reaction mixture or solution over time.

  • Materials:

    • This compound

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Appropriate buffer for the desired pH

    • C18 HPLC column

  • Procedure:

    • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

    • Prepare the Test Solution: Add a known volume of the this compound stock solution to your reaction buffer or solvent system at the desired temperature.

    • Time-Point Sampling: At regular intervals (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

    • Quench the Reaction (if necessary): If the degradation is rapid, it may be necessary to quench the reaction in the aliquot by immediately diluting it in a cold, neutral solvent.

    • HPLC Analysis:

      • Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and water (e.g., 30:70 v/v). The exact ratio may need to be optimized for your specific system.

      • Flow Rate: 1.0 mL/min

      • Detection: UV detection at a wavelength where this compound has a strong absorbance (e.g., around 240-275 nm).

      • Injection Volume: 10-20 µL

    • Data Analysis: Plot the peak area of this compound against time to determine the rate of decomposition.

Visualizations

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition cluster_oxidation Oxidation N_Acetylthiourea This compound Thiourea_H Thiourea N_Acetylthiourea->Thiourea_H H₂O / H⁺ or OH⁻ Thiourea_T Thiourea N_Acetylthiourea->Thiourea_T Heat Degradation_Products Various Degradation Products N_Acetylthiourea->Degradation_Products [O] Acetic_Acid Acetic Acid Ketene Ketene

Caption: Decomposition pathways of this compound.

TroubleshootingWorkflow Start Low Yield or Unexpected Byproducts Check_pH Is the reaction pH strongly acidic or alkaline? Start->Check_pH Check_Temp Is the reaction temperature high? Check_pH->Check_Temp No Adjust_pH Adjust pH to neutral (6-8) and reduce reaction time. Check_pH->Adjust_pH Yes Check_Oxidants Are oxidizing agents or metal ions present? Check_Temp->Check_Oxidants No Lower_Temp Lower the reaction temperature. Check_Temp->Lower_Temp Yes Inert_Atmosphere Use an inert atmosphere. Consider antioxidants or chelators. Check_Oxidants->Inert_Atmosphere Yes No_Issue Decomposition may not be the primary issue. Investigate other parameters. Check_Oxidants->No_Issue No

Caption: Troubleshooting workflow for this compound decomposition.

References

Technical Support Center: TLC Analysis for N-Acetylthiourea Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring N-Acetylthiourea reaction progress using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor the this compound synthesis?

A1: TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a chemical reaction.[1] In the synthesis of this compound, TLC allows you to:

  • Observe the consumption of the starting materials (e.g., acetyl chloride and thiourea, or an amine and acetyl isothiocyanate).

  • Track the formation of the this compound product.

  • Determine the approximate point of reaction completion, indicated by the disappearance of the limiting starting material.[2][3]

  • Identify the presence of any major byproducts.

Q2: How do I choose an appropriate mobile phase (solvent system) for the TLC analysis of the this compound reaction?

A2: The goal is to find a solvent system that provides good separation between the starting materials and the this compound product. A common starting point is a mixture of a non-polar solvent and a moderately polar solvent.[1] For this compound and its derivatives, a mixture of ethyl acetate and hexane or chloroform and ethyl acetate is often effective.[4] Since this compound is a polar compound, you will likely need a relatively polar mobile phase to achieve an optimal Rf value.[5][6]

Q3: What are the expected relative Rf values for the starting materials and the this compound product?

A3: this compound is more polar than its common starting materials like acetyl chloride or acetyl isothiocyanate. Therefore, on a normal-phase silica gel TLC plate, this compound will have a lower Rf value (travel a shorter distance up the plate) compared to the less polar starting materials. The starting amine, if used, will also have its own characteristic Rf value. More polar compounds interact more strongly with the polar stationary phase (silica gel) and thus move less with the mobile phase.[7][8][9]

Q4: How can I visualize the spots on the TLC plate?

A4: Since this compound and its precursors are often colorless, a visualization technique is required.[10] Common methods include:

  • UV Lamp (non-destructive): If the compounds are UV-active (contain chromophores), they will appear as dark spots on a fluorescent green background when viewed under a 254 nm UV lamp.[10][11] This is often the first method to try as it does not alter the compounds.[10]

  • Iodine Chamber (semi-destructive): Exposing the plate to iodine vapor will cause many organic compounds to appear as yellow-brown spots.[12] This method is effective for a wide range of compounds.

  • Potassium Permanganate (KMnO₄) Stain (destructive): This stain is a good general-purpose visualizing agent for compounds that can be oxidized, which includes many organic molecules.[1] It typically produces yellow-brown spots on a purple background.

  • Specific Stains for Thioureas: A sodium nitroprusside/hydrogen peroxide spray can be used for the detection of thiourea and its derivatives.[12]

Troubleshooting Guides

Problem Possible Cause(s) Solution(s)
Spots are streaking or elongated. 1. The sample is too concentrated.[13][14] 2. The compound is highly acidic or basic.1. Dilute the sample solution before spotting it on the TLC plate.[13] 2. For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1–2.0%) or a few drops of ammonia in methanol to the mobile phase.[13]
No spots are visible on the TLC plate. 1. The sample is too dilute.[13] 2. The compound is not UV-active, and only a UV lamp was used for visualization. 3. The solvent level in the developing chamber was above the spotting line.[13]1. Concentrate the sample or spot the sample multiple times in the same location, allowing the solvent to dry between applications.[13] 2. Use a chemical stain for visualization, such as potassium permanganate or an iodine chamber.[13] 3. Ensure the spotting line on the TLC plate is above the level of the mobile phase in the chamber.
The this compound product spot remains at the baseline (Rf ≈ 0). 1. The mobile phase is not polar enough to move the highly polar this compound up the plate.[5][8][15]1. Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. For a chloroform/ethyl acetate system, increase the proportion of ethyl acetate. You could also consider adding a small amount of a more polar solvent like methanol.
All spots are near the solvent front (Rf ≈ 1). 1. The mobile phase is too polar.[8][15]1. Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane. For a chloroform/ethyl acetate system, increase the proportion of chloroform.
The starting material and product spots have very similar Rf values. 1. The chosen mobile phase does not provide adequate separation.1. Try a different solvent system. For example, if you are using ethyl acetate/hexane, try a system with a different solvent like dichloromethane or add a small amount of a third solvent to modify the selectivity.[16] 2. Use a co-spot lane where the starting material and reaction mixture are spotted on top of each other. If they are different compounds, the spot may appear elongated or as two overlapping spots.[5][17]

Data Presentation

Table 1: Estimated Rf Values for this compound Reaction Components on Silica Gel TLC

Compound Function Relative Polarity Estimated Rf (7:3 Ethyl Acetate:Hexane) Estimated Rf (4:6 Chloroform:Ethyl Acetate)
Acetyl ChlorideStarting MaterialLow~0.8~0.85
ThioureaStarting MaterialHigh~0.1~0.15
This compoundProductHigh~0.3~0.4

Note: These are estimated Rf values and can vary depending on the exact experimental conditions such as the specific TLC plates used, chamber saturation, and temperature.

Experimental Protocols

Detailed Protocol for TLC Monitoring of this compound Synthesis

1. Materials:

  • Silica gel TLC plates (with fluorescent indicator, e.g., F254)

  • Developing chamber with a lid

  • Mobile Phase (e.g., 7:3 ethyl acetate:hexane or 4:6 chloroform:ethyl acetate)

  • Capillary tubes for spotting

  • Reaction mixture

  • Reference solutions of starting materials (e.g., thiourea in a polar solvent like methanol, and acetyl chloride in a less polar solvent like dichloromethane)

  • Visualization agents: UV lamp, iodine chamber, or potassium permanganate stain.

2. Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber with the lid and let it equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[17]

  • Spot the TLC Plate:

    • SM Lane: Using a capillary tube, spot the starting material solution(s) on the leftmost mark.

    • Co Lane: Spot the starting material solution(s) on the middle mark. Then, on the same spot, carefully apply the reaction mixture.

    • Rxn Lane: Spot the reaction mixture on the rightmost mark.

    • Ensure the spots are small and concentrated by applying the solution in small increments and allowing the solvent to evaporate between applications.[18]

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the baseline is above the solvent level.[1] Replace the lid and allow the solvent to ascend the plate by capillary action.

  • Stop the Development: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[1]

  • Visualize the Spots:

    • Allow the plate to dry completely.

    • View the plate under a UV lamp and circle any visible spots with a pencil.[10]

    • If spots are not clearly visible, place the plate in an iodine chamber or dip it into a potassium permanganate stain and gently heat to develop the spots.[1][12]

  • Analyze the Results: Compare the spots in the different lanes. As the reaction progresses, the starting material spot in the "Rxn" lane should diminish in intensity, while the product spot (with a lower Rf) should appear and intensify. The reaction is considered complete when the limiting starting material spot is no longer visible in the "Rxn" lane. Calculate the Rf values for the spots for your records.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare Developing Chamber prep_plate Prepare TLC Plate (draw baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_co Spot Co-spot (SM + Rxn) spot_sm->spot_co spot_rxn Spot Reaction Mixture (Rxn) spot_co->spot_rxn develop Develop Plate in Chamber spot_rxn->develop mark_front Mark Solvent Front develop->mark_front visualize Visualize (UV, Stain) mark_front->visualize analyze Analyze Spot Progression visualize->analyze calculate_rf Calculate Rf Values analyze->calculate_rf

Caption: Experimental workflow for monitoring the this compound reaction using TLC.

Troubleshooting_Logic cluster_problems Common Problems cluster_solutions Solutions start TLC Plate Issue streaking Streaking Spots start->streaking no_spots No Spots Visible start->no_spots baseline_spot Product at Baseline start->baseline_spot front_spot Spots at Solvent Front start->front_spot dilute Dilute Sample streaking->dilute If overloaded add_acid_base Add Acid/Base to Eluent streaking->add_acid_base If acidic/basic use_stain Use Chemical Stain no_spots->use_stain If not UV-active increase_polarity Increase Eluent Polarity baseline_spot->increase_polarity decrease_polarity Decrease Eluent Polarity front_spot->decrease_polarity

Caption: Troubleshooting logic for common issues in TLC analysis of this compound.

References

Validation & Comparative

A Comparative Guide to Thiourea Derivatives in Organocatalysis: From Simple Scaffolds to High-Performance Bifunctional Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of organocatalysis, thiourea derivatives have emerged as a versatile and powerful class of catalysts. Their efficacy stems from their ability to act as hydrogen-bond donors, activating electrophiles and orchestrating stereoselective transformations. This guide provides an objective comparison of the performance of different classes of thiourea derivatives in the context of the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. We will explore the progression from simple, achiral thioureas to sophisticated, bifunctional chiral catalysts, supported by experimental data and detailed protocols.

The Spectrum of Thiourea Catalysts: A Performance Overview

The catalytic prowess of thiourea derivatives is significantly influenced by their structural complexity. While simple thiourea can facilitate certain reactions, the introduction of chirality and additional functional groups, creating bifunctional catalysts, dramatically enhances their stereocontrol and efficiency. To illustrate this, we compare the performance of three representative thiourea catalysts in the asymmetric Michael addition of acetylacetone to β-nitrostyrene: a simple achiral thiourea, the widely recognized Schreiner's catalyst, and the highly efficient Takemoto's catalyst.

Table 1: Performance Comparison of Thiourea Derivatives in the Michael Addition of Acetylacetone to β-Nitrostyrene

CatalystCatalyst StructureCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
Thiourea (Achiral) NH₂CSNH₂1048Low/No ReactionN/A
Schreiner's Catalyst 3,5-(CF₃)₂C₆H₃NHCSNHC₆H₃(CF₃)₂-3,510249520
Takemoto's Catalyst Chiral Bifunctional Thiourea512>9992

Note: The data presented is a representative summary compiled from multiple sources for comparative purposes. Actual results may vary based on specific reaction conditions.

As the data clearly indicates, the structural evolution from a simple achiral thiourea to a bifunctional chiral catalyst leads to a remarkable improvement in catalytic performance. While simple thiourea shows minimal activity, Schreiner's catalyst, with its electron-withdrawing groups enhancing its hydrogen-bonding capability, effectively catalyzes the reaction, albeit with low enantioselectivity. In contrast, Takemoto's catalyst, which incorporates both a thiourea moiety for electrophile activation and a basic tertiary amine group for nucleophile activation within a chiral scaffold, delivers exceptional yield and high enantioselectivity with a lower catalyst loading and shorter reaction time.[1][2]

The Mechanism of Bifunctional Thiourea Catalysis

The superior performance of bifunctional thiourea catalysts like Takemoto's catalyst is attributed to their ability to simultaneously activate both the electrophile and the nucleophile in a well-organized, chiral transition state. The thiourea group activates the nitroolefin (electrophile) through double hydrogen bonding, increasing its electrophilicity. Concurrently, the tertiary amine moiety deprotonates the acetylacetone (nucleophile), enhancing its nucleophilicity and positioning it for a stereoselective attack.[1]

Bifunctional_Thiourea_Catalysis cluster_reactants Reactants cluster_catalyst Bifunctional Catalyst cluster_transition_state Transition State Assembly cluster_product Product Formation Nuc Nucleophile (Acetylacetone) TS [Nuc-Cat-Elec]‡ Nuc->TS Activation by Amine Group Elec Electrophile (β-Nitrostyrene) Elec->TS Activation by Thiourea Group Cat Takemoto's Catalyst (Thiourea + Amine) Cat->TS Prod Chiral Michael Adduct TS->Prod Regen_Cat Regenerated Catalyst TS->Regen_Cat

Caption: General mechanism of a bifunctional thiourea-catalyzed Michael addition.

Experimental Protocols

To provide a practical context for the data presented, the following are detailed experimental protocols for the asymmetric Michael addition of acetylacetone to β-nitrostyrene catalyzed by a bifunctional thiourea catalyst.

General Procedure for the Asymmetric Michael Addition

Materials:

  • β-Nitrostyrene

  • Acetylacetone

  • Bifunctional thiourea catalyst (e.g., Takemoto's catalyst)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of β-nitrostyrene (0.1 mmol, 1.0 equiv.) in toluene (0.5 mL) at room temperature was added the chiral bifunctional thiourea catalyst (0.005 mmol, 0.05 equiv.).

  • Acetylacetone (0.12 mmol, 1.2 equiv.) was then added to the mixture.

  • The reaction mixture was stirred at room temperature for the time specified in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture was directly loaded onto a silica gel column.

  • The product was purified by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.

  • The enantiomeric excess of the product was determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion

The comparative analysis clearly demonstrates the pivotal role of catalyst design in organocatalysis. While simple thioureas can be considered foundational structures, the development of bifunctional chiral thiourea catalysts has revolutionized the field, enabling highly efficient and stereoselective transformations. For researchers and professionals in drug development, the understanding of these structure-activity relationships is crucial for the rational design of novel catalysts and the efficient synthesis of complex chiral molecules. The continued exploration of thiourea derivatives promises to yield even more powerful and selective catalysts for a wide array of synthetic applications.

References

N-Acetylthiourea: A Comparative Guide to its Efficacy as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-Acetylthiourea (NATU) as a corrosion inhibitor, with a focus on its performance against other established alternatives. The information presented is based on a review of experimental data from various scientific studies.

Executive Summary

This compound, a derivative of thiourea, has demonstrated significant potential as a corrosion inhibitor, particularly for mild steel in acidic environments. Its efficacy is attributed to the presence of nitrogen, oxygen, and sulfur atoms, which facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier. This guide summarizes the performance of this compound and its derivatives in comparison to other thiourea-based inhibitors and established commercial inhibitors, supported by quantitative data and detailed experimental protocols.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound and its derivatives inhibit corrosion is through adsorption onto the metal surface. This process can occur via:

  • Physisorption: Electrostatic interactions between the charged metal surface and the protonated inhibitor molecule.

  • Chemisorption: Covalent bond formation between the lone pair electrons of sulfur, nitrogen, and oxygen atoms in the NATU molecule and the vacant d-orbitals of the metal atoms.

This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Corrosion Inhibition Mechanism of this compound cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface (e.g., Mild Steel) cluster_inhibition Inhibition Process cluster_reactions Corrosion Reactions NATU This compound (NATU) Adsorption Adsorption of NATU (Physisorption & Chemisorption) NATU->Adsorption Interaction with metal surface H_plus H+ Cl_minus Cl- Metal Fe Metal->Adsorption Protective_Layer Formation of a Protective Adsorbed Layer Adsorption->Protective_Layer Protective_Layer->Metal Blocks active sites Anodic Anodic Reaction: Fe -> Fe(2+) + 2e- Protective_Layer->Anodic Inhibits Cathodic Cathodic Reaction: 2H+ + 2e- -> H2 Protective_Layer->Cathodic Inhibits

Caption: Corrosion inhibition workflow of this compound.

Comparative Performance Data

The following tables summarize the inhibition efficiency of this compound derivatives and other corrosion inhibitors under various experimental conditions.

Table 1: Performance of this compound Derivatives on Mild Steel in Acidic Media

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
N-acetyl-N`-(dibenzyl) thiourea1M H₂SO₄5x10⁻⁴ M6598.5[3, 9]
Acetyl thiourea chitosan polymer (ATUCS)0.5M H₂SO₄0.76 mMNot Specified94.5[7]
N-benzoyl-N'-(p-aminophenyl) thiourea1M H₂SO₄3.5x10⁻⁴ M3060-95[3]
N-benzoyl-N'-(thiazole) thiourea1M H₂SO₄3.5x10⁻⁴ M3060-95[3]

Table 2: Performance of Other Corrosion Inhibitors on Mild Steel in Acidic Media

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Thiourea10% HCl1000 mg/L25Not explicitly stated, but protective effect is significant[2, 13]
N-cyclohexyl-N'-phenyl thiourea0.1N HCl50 ppm2898.72[4]
2-Mercaptobenzimidazole (2-MBI)1.0 M HCl5x10⁻³ M3093.4[12]
Benzotriazole (BTA)Neutral aqueous electrolytes with chlorideNot SpecifiedNot SpecifiedCapable of inhibiting uniform and localized corrosion[11]
TolyltriazolepH 350 ppmNot Specified≥ 95[15]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of corrosion inhibitors.

Weight Loss Measurement

Objective: To determine the corrosion rate of the metal in the presence and absence of the inhibitor.

Procedure:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers, degreased with acetone, washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are immersed in the corrosive solution with and without the desired concentration of the inhibitor for a specified period at a constant temperature.

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, washed, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formula: %IE = [(CR_blank - CR_inhibitor) / CR_blank] x 100

Potentiodynamic Polarization

Objective: To study the effect of the inhibitor on the anodic and cathodic reactions of the corrosion process.

Procedure:

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) until a stable open-circuit potential (OCP) is achieved.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate.

  • Data Analysis: The resulting polarization curve (Tafel plot) is used to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency is calculated from the Icorr values.

Experimental Workflow for Corrosion Inhibitor Evaluation cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Specimen_Prep Specimen Preparation (Polishing, Cleaning, Weighing) Weight_Loss Weight Loss Measurement Specimen_Prep->Weight_Loss Electrochemical Electrochemical Tests (Potentiodynamic Polarization, EIS) Specimen_Prep->Electrochemical Solution_Prep Solution Preparation (Corrosive Medium +/- Inhibitor) Solution_Prep->Weight_Loss Solution_Prep->Electrochemical Data_Analysis Data Analysis (Corrosion Rate, Inhibition Efficiency) Weight_Loss->Data_Analysis Electrochemical->Data_Analysis Surface_Analysis Surface Characterization (SEM, etc.) Data_Analysis->Surface_Analysis

Caption: Workflow for evaluating corrosion inhibitors.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the formation of a protective film and the mechanism of inhibition.

Procedure:

  • Electrochemical Cell: The same three-electrode setup as in potentiodynamic polarization is used.

  • AC Signal: A small amplitude sinusoidal AC voltage is applied to the working electrode at the OCP over a range of frequencies.

  • Impedance Measurement: The impedance of the system is measured at each frequency.

  • Data Analysis: The data is presented as Nyquist and Bode plots. An increase in the diameter of the semicircle in the Nyquist plot in the presence of the inhibitor indicates an increase in the charge transfer resistance and, consequently, a higher inhibition efficiency.

Conclusion

This compound and its derivatives exhibit excellent corrosion inhibition properties for mild steel in acidic media. The data suggests that their performance is comparable to, and in some cases, may exceed that of other thiourea-based inhibitors. While direct comparative data against widely used commercial inhibitors like benzotriazole and 2-mercaptobenzimidazole under identical conditions is limited in the reviewed literature, the high inhibition efficiencies reported for NATU derivatives make them promising candidates for further investigation and application in corrosion protection strategies. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies to further elucidate the relative performance of this compound.

N-Acetylthiourea: A Comparative Analysis of its Antimicrobial Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, thiourea derivatives have emerged as a promising class of compounds. Among these, N-Acetylthiourea and its related structures have been the subject of various studies to validate their bioactivity. This guide provides a comprehensive comparison of the antimicrobial performance of this compound and its derivatives against a range of microbial strains, supported by experimental data and detailed methodologies.

Comparative Bioactivity Data

The antimicrobial efficacy of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various N-acyl thiourea derivatives against selected bacterial and fungal strains, providing a comparative overview of their potency.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Reference
1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea2 - 32 µg/mL---[1]
1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea2 - 32 µg/mL---[1]
N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide (L3)50 - 400 µg/mL50 - 400 µg/mL50 - 400 µg/mL25 - 100 µg/mL[2]
N-(diphenylcarbamothioyl) cyclohexanecarboxamide (L4)50 - 400 µg/mL50 - 400 µg/mL50 - 400 µg/mL25 - 100 µg/mL[2]
Thiourea Derivative TD48 µg/mL (MRSA ATCC 43300)---[3]
Vancomycin (Control)----[3]
CompoundCandida kruseiCandida glabrataCandida tropicalisCandida parapsilosisReference
N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide (L3)25 - 100 µg/mL25 - 100 µg/mL25 - 100 µg/mL25 - 100 µg/mL[2]
N-(diphenylcarbamothioyl) cyclohexanecarboxamide (L4)25 - 100 µg/mL25 - 100 µg/mL25 - 100 µg/mL25 - 100 µg/mL[2]
Benzoylaminocarbothioyl pyrrolidine 3a25 µg/mL50 - 100 µg/mL50 - 100 µg/mL50 - 100 µg/mL[4]

Note: A lower MIC value indicates greater antimicrobial activity. The presented data is a summary from multiple studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The validation of this compound's bioactivity relies on standardized antimicrobial susceptibility testing methods. The most common of these are the broth microdilution and agar disk diffusion assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Compound: A stock solution of the this compound derivative is prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
  • Microbial Culture: A fresh overnight culture of the test microorganism is prepared in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to a standardized concentration (typically 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).
  • 96-Well Microtiter Plate: Sterile plates are used to perform the serial dilutions and incubate the microorganisms.

2. Assay Procedure:

  • Serial Dilution: The test compound is serially diluted in the broth medium across the wells of the microtiter plate to create a range of concentrations.
  • Inoculation: Each well is inoculated with the standardized microbial suspension.
  • Controls:
  • Positive Control: Wells containing the microbial suspension without the test compound to ensure the viability of the microorganism.
  • Negative Control: Wells containing only the sterile broth to check for contamination.
  • Solvent Control: Wells containing the microbial suspension and the solvent used to dissolve the test compound to ensure the solvent has no antimicrobial activity at the tested concentration.
  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).
  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a plate reader to measure the optical density.[3]

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative assay used to screen for antimicrobial activity.

1. Preparation of Materials:

  • Agar Plates: Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar) are prepared.
  • Microbial Lawn: The surface of the agar is uniformly inoculated with the standardized microbial suspension to create a lawn of growth.
  • Filter Paper Disks: Sterile filter paper disks of a standard diameter are impregnated with a known concentration of the test compound.

2. Assay Procedure:

  • Disk Application: The impregnated disks are placed on the surface of the inoculated agar plate.
  • Incubation: The plates are incubated under appropriate conditions.
  • Zone of Inhibition Measurement: If the test compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, creating a clear zone around the disk. The diameter of this zone of inhibition is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow Diagram

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation cluster_results Data Analysis prep_compound Prepare Test Compound Stock serial_dilution Perform Serial Dilution (Broth Microdilution) prep_compound->serial_dilution disk_application Apply Impregnated Disks (Disk Diffusion) prep_compound->disk_application prep_culture Prepare Standardized Microbial Culture inoculation Inoculate Microtiter Plate or Agar Plate prep_culture->inoculation prep_culture->disk_application serial_dilution->inoculation incubation Incubate under Optimal Conditions inoculation->incubation disk_application->incubation read_mic Determine MIC incubation->read_mic measure_zone Measure Zone of Inhibition incubation->measure_zone

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for all this compound derivatives are not fully elucidated, several studies suggest potential targets within microbial cells. The thiourea moiety is known to be a versatile pharmacophore that can interact with various biological targets. Some proposed mechanisms include:

  • Enzyme Inhibition: Thiourea derivatives may inhibit essential microbial enzymes. For instance, they have been suggested to target DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.[5][6]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to intercalate into the microbial cell membrane, disrupting its structure and function.

  • Interference with Quorum Sensing: Some thiourea derivatives have been shown to interfere with quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation in many pathogenic bacteria.[7]

Further research is necessary to fully understand the specific signaling pathways affected by this compound and its derivatives, which will be crucial for the rational design of more potent and selective antimicrobial agents.

Proposed_Mechanisms cluster_targets Potential Cellular Targets cluster_effects Resulting Antimicrobial Effects compound This compound Derivatives enzyme Essential Enzymes (e.g., DNA Gyrase) compound->enzyme membrane Cell Membrane compound->membrane quorum_sensing Quorum Sensing System compound->quorum_sensing inhibition_replication Inhibition of DNA Replication enzyme->inhibition_replication disruption_integrity Disruption of Membrane Integrity membrane->disruption_integrity inhibition_virulence Inhibition of Virulence & Biofilm quorum_sensing->inhibition_virulence

Caption: Proposed mechanisms of antimicrobial action for this compound derivatives.

References

Efficacy of N-Acetylthiourea compared to other corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetylthiourea and its derivatives have emerged as a significant class of corrosion inhibitors, demonstrating high efficacy in protecting various metals, particularly in acidic environments. Their performance is attributed to the presence of sulfur and nitrogen atoms, which facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This guide provides a comparative analysis of this compound's efficacy against other corrosion inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action: Adsorption at the Metal-Corrosive Interface

The primary mechanism by which this compound and its derivatives inhibit corrosion is through adsorption onto the metal surface. This process can occur via two main types of interactions:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the inhibitor molecule.

  • Chemisorption: This is a stronger form of adsorption involving the formation of coordinate covalent bonds between the heteroatoms (sulfur and nitrogen) of the thiourea derivative and the vacant d-orbitals of the metal.[1]

The presence of lone pair electrons on the sulfur and nitrogen atoms, along with potential π-electrons from other parts of the molecule, enhances the adsorption process, creating a physical barrier that blocks active corrosion sites and impedes the electrochemical reactions responsible for metal degradation.[1]

Comparative Performance Data

The following tables summarize the inhibition efficiencies of this compound derivatives and other classes of corrosion inhibitors.

Disclaimer: The data presented below is compiled from various studies. Direct comparison of inhibition efficiencies should be approached with caution, as the experimental conditions (e.g., corrosive medium, temperature, inhibitor concentration, and metal substrate) significantly influence performance. A definitive comparison would require testing under identical conditions.

Table 1: Efficacy of this compound and Other Thiourea Derivatives
InhibitorMetalCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)Test Method
N-acetyl-N’-(dibenzyl) thiourea (STU3)Carbon Steel1M H₂SO₄5x10⁻⁴ M338 K98.5Potentiodynamic Polarization
Acetyl thiourea chitosan polymer (ATUCS)Mild Steel0.5 M H₂SO₄0.76 mMNot Specified94.5Potentiodynamic Polarization, EIS
1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU)Mild Steel1 M HCl90 µMNot Specified99 (Weight Loss), 98 (Tafel)Weight Loss, Potentiodynamic Polarization
N-(pyrimidin-2-ylcarbamothioyl)benzamideCarbon SteelHClNot SpecifiedNot Specified81Potentiodynamic Polarization, EIS
Polymethylene thiodiamidophosphate (PTAF-2)SteelHCl, H₂SO₄, 3% NaClNot SpecifiedNot Specified95.3 - 97.8Gravimetric, Electrochemical
Table 2: Efficacy of Other Classes of Corrosion Inhibitors
Inhibitor ClassInhibitor ExampleMetalCorrosive MediumConcentrationInhibition Efficiency (%)
Imidazoline Imidazoline derivativeQ235 Steel1 M HCl500 ppm96.81
Imidazoline + Thiourea 5 mg/L IM + 5 mg/L TUASTM A106B SteelCO₂-saturated NaCl10 mg/L95.1
Phosphonate α-aminophosphonatesMild Steel1 M HCl200 ppm>96
Benzotriazole Benzotriazole (BTA)CopperDeionized Water>6 ppm86.4
Tolytriazole Tolytriazole (TTA)CopperDeionized Water>6 ppm95.5

Experimental Protocols

Standard methodologies for evaluating the efficacy of corrosion inhibitors include weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Weight Loss Method

This gravimetric technique provides a direct measure of corrosion rate.

  • Specimen Preparation: Metal coupons of known dimensions are mechanically polished with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and thoroughly dried.[1]

  • Initial Measurement: The initial weight of each prepared coupon is accurately recorded.

  • Immersion Test: The pre-weighed specimens are immersed in the corrosive solution, both with and without the inhibitor, for a predetermined period at a constant temperature.[2]

  • Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products, rinsed, dried, and re-weighed.[2]

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[3]

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) to allow the open-circuit potential (OCP) to stabilize.[4]

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 0.167 mV/s).[5]

  • Data Analysis: The resulting polarization curve (a plot of current density vs. potential) is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic branches. A lower i_corr value in the presence of the inhibitor indicates effective corrosion inhibition.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the corrosion process.

  • Experimental Setup: The same three-electrode cell as in PDP is used.

  • Measurement: A small amplitude AC potential signal is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[6]

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).[7] A higher R_ct value in the presence of the inhibitor signifies greater resistance to charge transfer and thus, better corrosion protection.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a corrosion inhibitor.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Corrosion Inhibition Evaluation cluster_testing Experimental Testing cluster_analysis Data Analysis & Interpretation start Starting Materials synthesis Chemical Synthesis (e.g., this compound) start->synthesis purification Purification & Characterization (FTIR, NMR) synthesis->purification preparation Specimen & Solution Preparation purification->preparation weight_loss Weight Loss preparation->weight_loss pdp Potentiodynamic Polarization preparation->pdp eis Electrochemical Impedance Spectroscopy preparation->eis data_analysis Calculate Inhibition Efficiency & Analyze Electrochemical Data weight_loss->data_analysis pdp->data_analysis eis->data_analysis mechanism Determine Adsorption Mechanism & Kinetics data_analysis->mechanism conclusion Conclusion on Inhibitor Efficacy mechanism->conclusion

Caption: A generalized workflow for the synthesis and evaluation of corrosion inhibitors.

References

Spectroscopic comparison of N-Acetylthiourea and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of N-Acetylthiourea and its Derivatives for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of this compound and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. This compound and its related compounds are a significant class of molecules in medicinal chemistry and materials science, known for their wide-ranging biological activities and use as versatile intermediates in organic synthesis.[1][2] Understanding their distinct spectroscopic characteristics is fundamental for structural elucidation, quality control, and advancing structure-activity relationship (SAR) studies.[1]

Spectroscopic Data Comparison

The structural features of this compound and its derivatives can be effectively distinguished using various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups present in these molecules. The characteristic vibrational frequencies are associated with the N-H, C=O (acetyl), and C=S (thiourea) groups.[3]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for this compoundExpected Wavenumber (cm⁻¹) for N-acyl/N,N'-bis-aryl Derivatives
N-HStretching~3400 - 31003479 - 3030[3]
Aromatic C-HStretching-~3100[3]
Aliphatic C-HStretching~2950~2950[3]
C=O (acetyl)Stretching~17001695 - 1650[3]
C=S (thiourea)Stretching~13501300 - 1240[3]

Note: The exact peak positions can vary based on sample preparation and the specific molecular environment.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed information regarding the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR Spectral Data (δ, ppm)

The ¹H NMR spectra are expected to show distinct signals for the aromatic, amine (NH), and acetyl protons. The chemical shifts can vary depending on the substitution pattern on the aryl rings and the solvent used.[3][4]

Proton TypeExpected Chemical Shift (ppm) for N-Acetyl-N'-phenylthiourea DerivativesExpected Chemical Shift (ppm) for N,N'-bis(acetylphenyl)thiourea Isomers
NH (thiourea)Very broad signal, ~13.5 - 11.0[4]~9.8 - 9.5
Aromatic (Ar-H)~8.7 - 6.8[4]~8.0 - 7.2
Acetyl (CH₃)~3.7[4]~2.6

Note: Chemical shifts are reported in parts per million (ppm) relative to an internal standard like Tetramethylsilane (TMS).[3]

¹³C NMR Spectral Data (δ, ppm)

The ¹³C NMR spectra provide insights into the carbon framework of the molecules.

Carbon TypeExpected Chemical Shift (ppm) for N-acyl/N,N'-bis-aryl Derivatives
C=S (thiourea)~180 - 178[4]
C=O (acetyl/acyl)~171 - 165[4]
Aromatic (Ar-C)~155 - 114[4]
Acetyl (CH₃)~56 - 20[4][5]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecules. The absorption maxima (λmax) are influenced by the electronic nature of the substituents on the aromatic rings. Generally, these compounds exhibit absorption maxima between 200-400 nm.[6]

Compound TypeSolventExpected λmax (nm)
N-mono substituted thiourea derivativesMethanol294 - 298[6]
N,N'-bis(acetylphenyl)thiourea isomersEthanol/Methanol/Acetonitrile250 - 350

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.

FT-IR Spectroscopy
  • Instrument : A Fourier Transform Infrared (FT-IR) spectrometer.[1]

  • Sample Preparation : Samples are typically prepared as KBr pellets, where a small amount of the sample is mixed with dry potassium bromide and pressed into a thin pellet.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[1]

  • Data Acquisition : Spectra are generally recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]

NMR Spectroscopy
  • Instrument : A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).[4][7]

  • Sample Preparation : A small amount of the sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.[3] Tetramethylsilane (TMS) is used as an internal standard.[3]

  • Data Acquisition : ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts (δ) are reported in parts per million (ppm).[3]

UV-Vis Spectroscopy
  • Instrument : A UV-Vis spectrophotometer.[1]

  • Sample Preparation : Solutions of the compounds are prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration, typically around 10⁻⁵ M.[1]

  • Data Acquisition : The absorption spectra are recorded over a wavelength range of 200-800 nm.[1][6]

Synthesis and Characterization Workflow

The general workflow for the synthesis and subsequent spectroscopic characterization of this compound derivatives is illustrated below. The synthesis often involves the reaction of an amine with an isothiocyanate.[4]

Synthesis and Spectroscopic Characterization of this compound Derivatives cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., Acetyl Chloride, Amine, Thiocyanate Salt) intermediate Formation of Isothiocyanate Intermediate start->intermediate Step 1 reaction Reaction with Amine intermediate->reaction Step 2 product Crude this compound Derivative reaction->product Step 3 purification Purification (e.g., Recrystallization) product->purification Step 4 pure_product Pure Product purification->pure_product ftir FT-IR Spectroscopy pure_product->ftir nmr NMR Spectroscopy (¹H and ¹³C) uv_vis UV-Vis Spectroscopy data_analysis Data Analysis and Structural Elucidation ftir->data_analysis nmr->data_analysis uv_vis->data_analysis

General workflow for synthesis and characterization.

References

N-Acetylthiourea as a Corrosion Inhibitor: A Comparative Performance Analysis in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and chemical engineering, identifying effective corrosion inhibitors is paramount for extending the lifespan of metallic components in aggressive acidic environments. This guide provides a comprehensive comparison of the performance of N-Acetylthiourea (NATU) as a corrosion inhibitor in hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), benchmarked against other relevant organic inhibitors. The information is supported by experimental data and detailed methodologies to aid in research and development.

This compound, a derivative of thiourea, has garnered attention as a potent corrosion inhibitor for various metals and alloys, particularly in acidic media. Its efficacy stems from the presence of nitrogen, sulfur, and oxygen atoms, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents.

Comparative Performance of this compound and Other Inhibitors

The inhibition efficiency of this compound and other thiourea derivatives is influenced by factors such as the corrosive medium, inhibitor concentration, and temperature. The following tables summarize key performance data from various studies, providing a comparative overview.

In Hydrochloric Acid (HCl) Environment
InhibitorMetalAcid ConcentrationInhibitor ConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Phenylthiourea (PTU)Mild Steel1.0 M5 x 10⁻³ M3094.95[1][2]
1,3-diisopropyl-2-thiourea (ITU)Mild Steel1.0 M5 x 10⁻³ M6092.65[2]
1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT)Mild Steel0.5 M1000 ppm5091.2[3]
ThioureaAluminum Alloy (1100)5 wt.%25 wt.%Room Temp.52.54[4]
In Sulfuric Acid (H₂SO₄) Environment

This compound, particularly as a chitosan polymer derivative, has demonstrated significant inhibition efficiency in sulfuric acid.

InhibitorMetalAcid ConcentrationInhibitor ConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Acetyl thiourea chitosan polymer (ATUCS)Mild Steel0.5 M0.76 mMNot Specified94.5[5]
N-acetyl-N`-(dibenzyl) thiourea (STU3)Carbon Steel1 M5×10⁻⁴ M6598.5[6]
1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thioureaMild Steel0.5 M1000 ppm30>90[7]
Thiourea + ZnCl₂Mild Steel0.5 M0.001 M2598.92[8]

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of electrochemical and gravimetric techniques. The following are detailed methodologies for key experiments.

Weight Loss Method

This gravimetric technique provides a direct measure of the corrosion rate.

  • Specimen Preparation: Metal coupons of known dimensions are mechanically polished with a series of emery papers, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion Test: The prepared specimens are suspended in the acidic solution with and without the desired concentration of the inhibitor for a predetermined period.

  • Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, rinsed, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%).

Potentiodynamic Polarization

This electrochemical method provides insights into the kinetic parameters of corrosion and the inhibition mechanism.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Procedure: The working electrode is immersed in the test solution (acid with and without inhibitor) to allow the open-circuit potential (OCP) to stabilize. A potentiodynamic scan is then performed by sweeping the potential from a cathodic to an anodic value at a slow scan rate.

  • Data Analysis: The resulting polarization curve is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated from the icorr values.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.

  • Experimental Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Measurement: After the OCP has stabilized, a small amplitude AC voltage is applied to the working electrode over a wide range of frequencies.

  • Data Interpretation: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct in the presence of the inhibitor indicates a decrease in the corrosion rate.

Visualizing the Process and Mechanism

To better understand the experimental evaluation and the underlying inhibition mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Specimen Preparation cluster_testing 2. Corrosion Testing cluster_analysis 3. Data Analysis p1 Metal Coupon p2 Polishing & Cleaning p1->p2 p3 Weighing p2->p3 t1 Weight Loss Immersion p3->t1 t2 Electrochemical Cell Setup p3->t2 d1 Final Weighing t1->d1 d2 Calculate Corrosion Rate & IE t1->d2 d3 Potentiodynamic Polarization t2->d3 d4 Electrochemical Impedance Spectroscopy t2->d4 a1 Ecorr, icorr, Tafel Slopes d3->a1 a2 Calculate IE d3->a2 a3 Rct, Cdl d4->a3 a4 Calculate IE d4->a4

General experimental workflow for evaluating corrosion inhibitors.

Adsorption_Mechanism cluster_solution Acidic Solution cluster_surface Metal Surface inhibitor This compound Molecule (NATU) adsorption Adsorption of NATU inhibitor->adsorption Diffusion to surface h_plus H⁺ cl_minus Cl⁻ / SO₄²⁻ metal Metal (e.g., Fe) metal->adsorption protection Formation of Protective Film adsorption->protection Blocks active sites inhibition Corrosion Inhibition protection->inhibition

Proposed adsorption mechanism of this compound on a metal surface.

Conclusion

This compound and its derivatives demonstrate significant potential as effective corrosion inhibitors in both hydrochloric and sulfuric acid environments. The data indicates that their performance is comparable, and in some cases superior, to other organic inhibitors. The primary mechanism of inhibition is through the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosion process. Further research focusing on direct comparative studies of this compound against a wider range of commercial inhibitors under identical conditions would be beneficial for industrial applications. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers designing and conducting such evaluation studies.

References

A Comparative Guide to N-Acetylthiourea and N,N'-Diphenylthiourea in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, thiourea derivatives stand out as versatile scaffolds with a broad spectrum of biological activities. Among these, N-Acetylthiourea, an acylthiourea, and N,N'-diphenylthiourea, a diarylthiourea, are fundamental building blocks for the synthesis of more complex molecules. This guide provides an objective comparison of these two compounds, focusing on their synthesis, performance, and applications, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundN,N'-Diphenylthiourea
Classification AcylthioureaDiarylthiourea
Synthesis Two-step, one-pot reaction from acetyl chloride, ammonium thiocyanate, and ammonia.Reaction of aniline with carbon disulfide.
Key Applications Precursor for heterocyclic compounds, enzyme activators (e.g., HDAC8).Vulcanization accelerator, stabilizer for PVC, precursor for heterocyclic compounds, enzyme inhibitors (e.g., phenoloxidase).
Reactivity The acetyl group provides a site for further modification.The two phenyl groups influence solubility and biological interactions.

Synthetic Performance: A Comparative Overview

The synthesis of this compound and N,N'-diphenylthiourea proceeds through distinct pathways, each with its own set of advantages and considerations.

This compound Synthesis

This compound is efficiently synthesized in a one-pot, two-step process. The first step involves the formation of acetyl isothiocyanate from acetyl chloride and ammonium thiocyanate. This intermediate is then reacted in situ with ammonia to yield this compound.[1]

Table 1: Synthetic Data for this compound

ParameterValueReference
Starting Materials Acetyl chloride, Ammonium thiocyanate, Ammonia[1]
Solvent Anhydrous acetone[1]
Reaction Time ~3.5 hours[1]
Reported Yield 74-81%[1]
Purity High, can be purified by recrystallization from hot water or ethanol.[1]
N,N'-Diphenylthiourea Synthesis

The most common laboratory and industrial synthesis of N,N'-diphenylthiourea involves the reaction of aniline with carbon disulfide.[2][3] The reaction mechanism proceeds via the nucleophilic attack of the amine on the carbon of carbon disulfide.

Table 2: Synthetic Data for N,N'-Diphenylthiourea

ParameterValueReference
Starting Materials Aniline, Carbon disulfide[2]
Solvent Ethanol (often with a catalytic amount of base like pyridine)[4]
Reaction Time Varies, can be several hours.[4]
Reported Yield Yields can be high, but are dependent on reaction conditions.[4]
Purity Can be purified by recrystallization.

Experimental Protocols

Synthesis of this compound

Materials:

  • Acetyl chloride

  • Ammonium thiocyanate

  • Concentrated ammonium hydroxide

  • Anhydrous acetone

  • Ice

Procedure: [1]

  • In a three-necked round-bottom flask, suspend ammonium thiocyanate in anhydrous acetone.

  • Slowly add acetyl chloride to the stirred suspension.

  • Heat the mixture to reflux for 1 hour to form acetyl isothiocyanate.

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated ammonium hydroxide with continuous stirring.

  • Continue stirring at room temperature for 2 hours.

  • Heat the solution on a water bath to remove excess ammonia.

  • Pour the solution into an ice-water mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from hot water or ethanol.

Synthesis of N,N'-Diphenylthiourea

Materials:

  • Aniline

  • Carbon disulfide

  • Ethanol

  • Pyridine (catalytic amount)

Procedure:

  • Dissolve aniline in ethanol in a round-bottom flask.

  • Add a catalytic amount of pyridine.

  • Slowly add carbon disulfide to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the mixture. The product may precipitate.

  • If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure.

  • Wash the crude product with a dilute acid solution, followed by a bicarbonate solution, and then water.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture.

Applications in Drug Development and Beyond

Both this compound and N,N'-diphenylthiourea serve as valuable scaffolds in the development of biologically active compounds.

This compound: An Activator of HDAC8

This compound derivatives have been identified as potent and isozyme-selective activators of human histone deacetylase 8 (HDAC8).[5] This is a significant finding as HDAC8 is a potential therapeutic target in diseases like neuroblastoma. The activation mechanism involves the binding of the N-acylthiourea derivative to two distinct sites on the HDAC8 enzyme in a cooperative manner, leading to an increase in its catalytic activity.[6][7] This activation can enhance the expression of tumor suppressor genes like p53 and p21.[6]

HDAC8_Activation cluster_0 This compound Derivative Action NAT This compound Derivative HDAC8_inactive HDAC8 (Inactive) NAT->HDAC8_inactive Binds to two sites HDAC8_active HDAC8 (Active) HDAC8_inactive->HDAC8_active Conformational Change Product Deacetylated Histone HDAC8_active->Product Increased Catalysis p53_p21 p53/p21 Expression HDAC8_active->p53_p21 Upregulates Substrate Acetylated Histone Substrate->HDAC8_active Apoptosis Apoptosis in Neuroblastoma Cells p53_p21->Apoptosis Induces

Activation of HDAC8 by an this compound derivative.
N,N'-Diphenylthiourea: A Competitive Inhibitor of Phenoloxidase

N,N'-diphenylthiourea and its analogs are known to inhibit phenoloxidase, a key enzyme in the melanization pathway of insects and other organisms.[8] The mechanism of inhibition is competitive, meaning the inhibitor binds to the active site of the enzyme, preventing the substrate (like DOPA) from binding.[8][9] This inhibitory activity is of interest for the development of pesticides and for understanding insect immune responses.[10]

Phenoloxidase_Inhibition cluster_1 N,N'-Diphenylthiourea Action DPTU N,N'-Diphenylthiourea Phenoloxidase Phenoloxidase (Active Site) DPTU->Phenoloxidase Binds to active site Product DOPAquinone (Melanin Precursor) Phenoloxidase->Product Catalyzes Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Phenoloxidase->Inhibited_Complex Substrate DOPA (Substrate) Substrate->Phenoloxidase Blocked

Competitive inhibition of Phenoloxidase by N,N'-Diphenylthiourea.

Conclusion

Both this compound and N,N'-diphenylthiourea are valuable reagents in synthetic chemistry with distinct properties and applications.

  • This compound offers a straightforward and high-yielding synthesis, making it an excellent starting material for the generation of diverse libraries of N-acylthiourea derivatives. Its role as an activator of HDAC8 highlights its potential in the development of novel therapeutics.

  • N,N'-Diphenylthiourea , while its synthesis can be more variable, is a well-established compound with important industrial applications. Its ability to act as a competitive enzyme inhibitor provides a basis for its use in agrochemical research and as a lead structure in drug discovery.

The choice between these two thiourea derivatives will ultimately depend on the specific synthetic goals and the desired biological activity of the target molecules. This guide provides the foundational information for researchers to make informed decisions in their synthetic endeavors.

References

N-Acetylthiourea: A Potent Challenger to Commercial Corrosion Inhibitors in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals N-Acetylthiourea and its derivatives as highly effective corrosion inhibitors for mild steel in acidic media, demonstrating performance comparable to, and in some cases potentially exceeding, established commercial inhibitors. This guide provides a detailed comparison of this compound-based inhibitors against commercial counterparts, supported by quantitative data and standardized experimental protocols for researchers, scientists, and professionals in drug development and materials science.

The primary mechanism of corrosion inhibition by thiourea derivatives involves the adsorption of inhibitor molecules onto the metal surface. This is facilitated by the presence of sulfur and nitrogen atoms which act as adsorption centers, forming a protective barrier against corrosive agents. This protective layer blocks the active sites for corrosion and hinders the electrochemical reactions of metal dissolution.

Comparative Performance Analysis

The following tables summarize the inhibition efficiency of this compound derivatives and commercial corrosion inhibitors under various acidic conditions.

Table 1: Performance of this compound Derivatives and Commercial Inhibitors in Sulfuric Acid (H₂SO₄)

InhibitorMaterialCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)Test Method
Acetyl thiourea chitosan polymer (ATUCS)Mild Steel0.5 M H₂SO₄0.76 mMNot Specified94.5%[1]Potentiodynamic Polarization, EIS
N, N'-diphenylthioureaMild Steel0.5 M H₂SO₄Not SpecifiedAmbient> N, N'-diphenylthiourea in HClWeight Loss, OCP, Potentiodynamic Polarization

Table 2: Performance of this compound Derivatives and Commercial Inhibitors in Hydrochloric Acid (HCl)

InhibitorMaterialCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)Test Method
N-cyclohexyl-N'-phenyl thiourea (CPTU)Mild Steel0.1 N HCl50 ppm28 °C98.72%Potentiodynamic Polarization
ThioureaMild Steel5, 10, 15% HCl250, 500, 1000 mg/L25°CVaries with acid and inhibitor concentrationWeight Loss, Potentiodynamic Polarization
Commercial Inhibitor: Rodine Spl 213 Mild Steel1, 2, 3 N HCl1000-3000 ppm30°CUp to 98%[2]Weight Loss
Commercial Amine-Based Inhibitors Mild Steel1 M HClNot SpecifiedNot Specified90.23% - 92.56%[3]Electrochemical Measurements, SEM

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of corrosion inhibitors.

Weight Loss Measurement

This gravimetric method is a fundamental technique for determining corrosion rates.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with progressively finer grades of emery paper, washed with distilled water and acetone, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion: The prepared coupons are suspended in a beaker containing the acidic solution (e.g., 1 M HCl or 0.5 M H₂SO₄) with and without the inhibitor at a specified concentration. The immersion test is carried out for a predetermined period at a constant temperature.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, washed with a cleaning solution to remove corrosion products, rinsed with distilled water and acetone, and then dried. The final weight is recorded.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

    • The inhibition efficiency (%IE) is calculated as: %IE = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the mechanism of corrosion inhibition.

1. Potentiodynamic Polarization:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode. The electrodes are immersed in the test solution (acid with and without inhibitor).

  • Open Circuit Potential (OCP): The OCP is allowed to stabilize for a specified period (e.g., 30 minutes) before the polarization measurement.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (Tafel plot) is used to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency is calculated from the Icorr values with and without the inhibitor.

2. Electrochemical Impedance Spectroscopy (EIS):

  • Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the Nyquist plot. A larger Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency is calculated from the Rct values.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating a corrosion inhibitor.

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis & Characterization Inhibitor Inhibitor Synthesis/ Procurement WL Weight Loss Measurement Inhibitor->WL EP Potentiodynamic Polarization Inhibitor->EP EIS Electrochemical Impedance Spectroscopy Inhibitor->EIS Metal Metal Coupon Preparation Metal->WL Metal->EP Metal->EIS Data Data Analysis (CR, %IE, Rct) WL->Data Surface Surface Analysis (SEM, etc.) WL->Surface EP->Data EP->Surface EIS->Data EIS->Surface Conclusion Conclusion on Inhibitor Performance Data->Conclusion Surface->Conclusion

Caption: Workflow for Corrosion Inhibitor Evaluation.

The provided data and methodologies underscore the significant potential of this compound and its derivatives as effective corrosion inhibitors. Their performance, particularly in acidic environments, positions them as a compelling area for further research and potential commercial application, offering a viable alternative to existing commercial inhibitors. The detailed protocols and comparative data serve as a valuable resource for scientists and researchers in the ongoing development of advanced corrosion protection strategies.

References

Safety Operating Guide

N-Acetylthiourea proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of N-Acetylthiourea is critical to ensure laboratory safety and environmental protection. As a substance classified as highly toxic and a hazardous waste, it requires strict adherence to established protocols. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is designated as a hazardous substance, toxic if swallowed, and may cause skin, eye, and respiratory irritation.[1][2] It is also suspected of causing genetic defects. The U.S. EPA classifies it as a P-series hazardous waste (P002), indicating it is an acutely hazardous chemical.[1]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: When handling the powder outside of a chemical fume hood or if dust is generated, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.[2][4]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • An eyewash station and safety shower should be readily accessible in the work area.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations.[1][2] Under no circumstances should this compound be disposed of down the drain or in regular trash. [2][5]

Step 1: Waste Identification and Classification

  • All this compound waste, including pure chemical, contaminated lab supplies (e.g., gloves, wipes), and spill cleanup materials, must be treated as hazardous waste.

  • This material is classified under RCRA as waste number P002.[1]

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect pure this compound waste in its original container if possible, or in a new, clearly labeled, and compatible container.[6]

    • The container must be in good condition, with a secure, leak-proof screw-on cap.[6][7][8] Do not use containers with corks or parafilm seals.[6]

    • Ensure there is at least one inch of headroom in the container to allow for expansion.[7]

  • Contaminated Lab Supplies (Dry Waste):

    • Items like contaminated gloves, bench paper, and Kim Wipes should be double-bagged in clear plastic bags for visual inspection.[6]

    • Alternatively, collect them in a separate, sealed container properly labeled as hazardous waste.

  • Sharps:

    • Contaminated sharps such as pipette tips or broken glass must be placed in a designated, puncture-resistant sharps container.[6]

Step 3: Labeling

  • Label every waste container with a "Hazardous Waste" tag.[6][8]

  • The label must include:

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Toxic").

    • The date when waste was first added to the container.

Step 4: Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA).[7]

  • The storage area must be cool, dry, and well-ventilated.[1]

  • Segregate this compound waste from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1][9]

  • Use secondary containment, such as a lab tray, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.[6]

  • Keep waste containers securely closed at all times, except when adding waste.[6][7][8]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.

  • Follow their specific procedures for waste collection requests. Do not attempt to transport hazardous waste off-site yourself.

Spill and Emergency Procedures

Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, dampen the spilled solid material with alcohol to prevent dust generation.[4]

  • Carefully sweep or transfer the dampened material into a designated hazardous waste container.[1][4]

  • Use absorbent paper dampened with alcohol to clean up any remaining residue.[4]

  • Seal all cleanup materials (absorbent paper, contaminated gloves, etc.) in a vapor-tight plastic bag for disposal as hazardous waste.[4]

  • Wash the spill area with soap and water.[1]

Large Spills:

  • Evacuate the area immediately.

  • Isolate the spill area for at least 25 meters (75 feet) in all directions.[4]

  • Contact your institution's EH&S or emergency response team for assistance.

Quantitative Disposal and Storage Guidelines

The following table summarizes key quantitative limits for hazardous waste management, which are generally applicable under institutional and regulatory guidelines.

GuidelineQuantitative LimitCitation(s)
Spill Isolation (Solids) Isolate spill area for at least 25 meters (75 feet)[4]
On-Site Storage Time Limit Up to 90 days from the accumulation start date[6]
SAA Storage Time (Full Container) Must be removed within 3 days after the container is full[7]
SAA Storage Time (Partial Container) May remain for up to 1 year[7]
Maximum On-Site Quantity Up to 55 gallons of a single hazardous waste stream[6]
Secondary Containment Volume Must hold 110% of the primary container's volume[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal Generate Generate this compound Waste (Unused chemical, contaminated items) Segregate Segregate Waste Type Generate->Segregate Solid Solid Chemical Waste Segregate->Solid Pure/Solid Contaminated Contaminated Labware (Gloves, wipes, etc.) Segregate->Contaminated Dry Supplies Sharps Contaminated Sharps Segregate->Sharps Sharps Container_Solid Place in a compatible, sealed container Solid->Container_Solid Container_Cont Double-bag or place in a sealed container Contaminated->Container_Cont Container_Sharps Place in puncture- resistant sharps container Sharps->Container_Sharps Label Label as 'Hazardous Waste' with contents and date Container_Solid->Label Container_Cont->Label Container_Sharps->Label Store Store in designated Satellite Accumulation Area (SAA) with secondary containment Label->Store Request Request Waste Pickup from EH&S Store->Request Disposal Proper Disposal by Authorized Personnel Request->Disposal

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling N-Acetylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of N-Acetylthiourea are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals.

This compound is a chemical compound classified as toxic if swallowed[1]. Ingestion, inhalation, or skin contact may lead to severe injury or even death, and it can cause irritation to the eyes, skin, and respiratory tract[2][3][4]. Adherence to strict safety protocols is therefore mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment when handling this compound.

Protection Type Specification Standards/Regulations
Eye/Face Protection Chemical safety goggles or eyeglasses with side protection. A face shield is also recommended.OSHA 29 CFR 1910.133 or European Standard EN166[1][2]
Skin Protection Chemical-resistant gloves and protective clothing to prevent skin exposure.Consult glove manufacturer for specific material compatibility.
Respiratory Protection Required when dust is generated. Use a NIOSH/MSHA approved respirator.OSHA 29 CFR 1910.134 or European Standard EN 149[1][2]
For weighing and diluting, a NIOSH-approved half-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) is recommended.[3]Type P2 (EN 143) respirator cartridges are also suitable.

Operational Plan: Handling this compound

Follow these step-by-step procedures to ensure the safe handling of this compound in the laboratory.

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area.[2]

  • Use a chemical fume hood for all procedures that may generate dust.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible.[2]

  • Before starting work, ensure all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Do not eat, drink, or smoke in the area where this compound is handled or stored.[1][5]

  • Avoid breathing dust.[1]

  • Prevent all contact with eyes, skin, and clothing.[1][2]

  • Wash your hands and any exposed skin thoroughly after handling the compound.[1][2]

3. First Aid Measures:

  • If Ingested: Immediately call a poison center or doctor.[1] Rinse the mouth with water. Do not induce vomiting unless instructed to do so by a medical professional.[2]

  • If Inhaled: Move the person to fresh air immediately. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

Logistical Plan: Spills, Storage, and Disposal

Proper logistical planning is essential for mitigating risks associated with this compound.

Spill Response Protocol

Should a spill occur, follow these steps:

  • Evacuate and Isolate: Immediately isolate the spill area. For solids, this is at least 25 meters (75 feet) in all directions.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Use the proper personal protective equipment as outlined in the table above before addressing the spill.[2]

  • Contain the Spill: Dampen the spilled solid material with alcohol to prevent dust from becoming airborne.[3]

  • Clean-Up: Carefully transfer the dampened material into a suitable, labeled container for disposal.[3] Use absorbent paper dampened with alcohol to clean up any remaining residue.[3]

  • Decontaminate: Wash the spill area first with alcohol and then with a strong soap and water solution.[3]

  • Dispose of Contaminated Materials: Seal all contaminated items, including absorbent paper and personal clothing, in a vapor-tight plastic bag for proper disposal.[3]

Storage and Disposal Plan

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed and store it locked up.[1][2]

  • This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4]

Disposal:

  • Dispose of this compound and its container at an approved waste disposal plant.[1]

  • Do not allow the chemical to enter drains or the environment.[1]

  • All waste disposal practices must be in accordance with local, regional, and national regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

This compound Handling Workflow

The following diagram illustrates the key decision and action points for the safe handling of this compound, from initial preparation through to final disposal.

start Start: Prepare for Handling This compound engineering_controls Step 1: Verify Engineering Controls (Fume Hood, Eyewash, Safety Shower) start->engineering_controls ppe_check Step 2: Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat, Respirator) engineering_controls->ppe_check handling Step 3: Handle Compound (Weighing, Reactions) ppe_check->handling spill_event Spill Occurs? handling->spill_event spill_procedure Execute Spill Response Protocol spill_event->spill_procedure Yes decontaminate Step 4: Decontaminate Work Area and Equipment spill_event->decontaminate No spill_procedure->decontaminate storage Step 5: Store Securely (Cool, Dry, Ventilated, Locked) decontaminate->storage waste_collection Step 6: Collect Waste (Segregated & Labeled Container) storage->waste_collection disposal Step 7: Dispose via Approved Waste Management Vendor waste_collection->disposal end End of Process disposal->end

Workflow for the safe handling and disposal of this compound.

References

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Feasible Synthetic Routes

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N-Acetylthiourea
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.